Dendrogenin A
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Other Steroid conjugates [ST0505]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H55N3O2 |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-[2-(1H-imidazol-5-yl)ethylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol |
InChI |
InChI=1S/C32H55N3O2/c1-21(2)7-6-8-22(3)26-9-10-27-25-17-29(34-16-13-23-19-33-20-35-23)32(37)18-24(36)11-15-31(32,5)28(25)12-14-30(26,27)4/h19-22,24-29,34,36-37H,6-18H2,1-5H3,(H,33,35)/t22-,24+,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 |
InChI Key |
AVFNYTPENXWWCA-BULFVYHESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)NCCC5=CN=CN5)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)NCCC5=CN=CN5)C |
Synonyms |
5-hydroxy-6-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3-ol 5alpha-hydroxy-6beta-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3beta-ol dendrogenin A |
Origin of Product |
United States |
Foundational & Exploratory
Dendrogenin A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendrogenin A (DDA) is a pioneering discovery in mammalian biology, representing the first identified endogenous steroidal alkaloid. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of DDA from mammalian tissues. It details the experimental protocols for its extraction and analysis, presents quantitative data on its distribution, and elucidates its crucial role as a tumor suppressor through the modulation of the Liver X Receptor (LXR) signaling pathway, leading to lethal autophagy in cancer cells. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neurobiology, and drug development.
Discovery and Biosynthesis of this compound
The journey to the discovery of this compound (DDA) began with investigations into the off-target effects of the breast cancer drug Tamoxifen.[1] Tamoxifen was found to bind to the microsomal antiestrogen binding site (AEBS), a protein complex with cholesterol-5,6-epoxide hydrolase (ChEH) activity.[1] This enzyme is responsible for the conversion of cholesterol-5,6-epoxides (5,6-EC) into cholestane-3β,5α,6β-triol.[1] Inhibition of ChEH by agents like Tamoxifen leads to an accumulation of 5,6-EC.[1]
This led to the hypothesis that the reactive epoxide group of 5,6-EC could conjugate with endogenous nucleophiles.[1] Researchers demonstrated that 5,6α-epoxy-cholesterol (5,6α-EC) can react with histamine in a stereoselective manner, catalyzed by an as-yet-unidentified enzyme present in mammalian tissues, to form DDA.[2][3][4] This discovery unveiled a novel metabolic pathway at the intersection of cholesterol and histamine metabolism, establishing DDA as the first steroidal alkaloid to be identified in mammals.[4][5][6]
The biosynthesis of DDA is a critical physiological process. Its levels are significantly dysregulated in cancerous tissues, suggesting a role in maintaining cellular homeostasis.[4][5]
Quantitative Distribution of this compound in Mammalian Tissues
The concentration of DDA has been quantified in various mammalian tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing its widespread distribution.[5] The data consistently show a significant decrease in DDA levels in cancerous tissues compared to their normal counterparts, highlighting its potential as a biomarker and therapeutic agent.[4][5]
| Tissue Type | Species | DDA Concentration (ng/g of tissue) | Reference |
| Normal Tissues | |||
| Brain | Mouse | 46 ± 7 | [5] |
| Lung | Mouse | 184 ± 35 | [5] |
| Liver | Mouse | 263 ± 49 | [5] |
| Spleen | Mouse | 112 ± 21 | [5] |
| Breast | Human | 72 ± 28 | [5] |
| Spleen | Human | 66 ± 9 | [5] |
| Cancerous Tissues | |||
| Breast Tumor | Human | 15 ± 6 (five-fold lower than normal) | [4][5] |
| Various Cancer Cell Lines | Human | Not Detected | [4][5] |
Experimental Protocols
Extraction of this compound from Mammalian Tissues
The following protocol is a synthesized methodology based on established lipid extraction techniques and methods specifically developed for DDA quantification.[6]
Materials:
-
Tissue sample (frozen or fresh)
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., deuterated DDA, d7-DDA)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge
-
Vortex mixer
-
Nitrogen or argon gas stream for drying
Procedure:
-
Sample Preparation:
-
Accurately weigh the tissue sample (typically 50-100 mg).
-
If frozen, keep the tissue on dry ice until homogenization.
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
-
Homogenization:
-
Place the tissue in a glass homogenizer tube.
-
Add a known amount of internal standard (d7-DDA) to the tissue.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Lipid Extraction (Bligh and Dyer Method):
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.6 mL of chloroform and vortex for 2 minutes.
-
Add 0.6 mL of 0.9% NaCl solution and vortex for 2 minutes.
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Phase Separation and Collection:
-
Three layers will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform), and a protein disk at the interface.
-
Carefully collect the lower organic phase containing the lipids, including DDA, using a glass Pasteur pipette.
-
-
Drying and Storage:
-
Dry the collected organic phase under a gentle stream of nitrogen or argon gas at room temperature.
-
The dried lipid extract can be stored at -80°C until analysis.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific method for the absolute quantification of DDA utilizes LC-MS/MS.[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
DDA: Precursor ion (m/z) 514.4 -> Product ion (m/z) 95.1
-
d7-DDA (Internal Standard): Precursor ion (m/z) 521.4 -> Product ion (m/z) 95.1
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument.
Quantification:
-
A calibration curve is generated using known concentrations of a DDA standard and a fixed concentration of the internal standard (d7-DDA).
-
The ratio of the peak area of DDA to the peak area of d7-DDA in the samples is used to determine the concentration of DDA by interpolating from the calibration curve.
This compound Signaling Pathway
DDA exerts its potent anti-tumor effects primarily through the activation of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[5][7] Specifically, DDA acts as a partial agonist for LXRβ. This interaction initiates a signaling cascade that culminates in lethal autophagy in cancer cells.[5]
Caption: DDA signaling pathway leading to lethal autophagy in cancer cells.
In addition to activating the LXR pathway, DDA also inhibits the enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I).[5][7] This inhibition leads to the accumulation of sterol precursors, which cooperates with the LXR-mediated pathway to induce the formation of autophagosomes and ultimately leads to autophagic cell death.[5][7]
Experimental and Biosynthetic Workflow
The following diagrams illustrate the key workflows for the isolation and biosynthesis of this compound.
Caption: Workflow for the isolation and quantification of DDA from tissues.
Caption: Biosynthetic pathway of this compound.
Conclusion and Future Directions
The discovery of this compound has opened up a new field of research at the interface of sterol metabolism, oncology, and neurobiology. Its role as an endogenous tumor suppressor with a well-defined mechanism of action makes it a highly attractive candidate for the development of novel cancer therapies. Future research should focus on the identification of the enzyme responsible for DDA synthesis, a deeper understanding of its physiological roles in various tissues, and the exploration of its therapeutic potential in a broader range of diseases. The methodologies outlined in this guide provide a solid foundation for researchers to further investigate this fascinating and promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Endogenous Synthesis of Dendrogenin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendrogenin A (DDA) is a recently discovered endogenous steroidal alkaloid that exhibits potent anti-cancer and neuroprotective properties. This technical guide provides an in-depth exploration of the endogenous synthesis pathway of DDA, a novel metabolic route at the intersection of cholesterol and histamine metabolism. The guide details the key precursors, the central enzymatic reaction, and the cellular context of DDA biosynthesis. Furthermore, it presents quantitative data on DDA levels in various tissues and outlines the experimental protocols utilized to elucidate this pathway, offering a comprehensive resource for researchers in oncology, neurobiology, and drug development.
Introduction to this compound
This compound is the first steroidal alkaloid to be identified in mammals, emerging from a previously unknown metabolic pathway.[1][2][3] It is a conjugate of the cholesterol metabolite 5,6α-epoxy-cholesterol and the biogenic amine histamine.[1][4] DDA has garnered significant interest due to its biological activities, which include inducing tumor cell differentiation, triggering lethal autophagy in cancer cells, and restoring hearing in preclinical models of deafness.[1][5][6] Notably, DDA levels are significantly decreased in cancerous tissues compared to their normal counterparts, suggesting that a deregulation of its synthesis is a hallmark of carcinogenesis.[1][2][4][7]
The Endogenous Synthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with cholesterol.
Precursors of this compound
The two immediate precursors for the synthesis of this compound are 5,6α-epoxy-cholesterol and histamine.
-
Cholesterol: As a fundamental component of mammalian cell membranes, cholesterol is the ultimate precursor for DDA synthesis.[2][8][9]
-
5,6-Epoxy-cholesterols (5,6-ECs): Cholesterol is oxidized to form 5,6-epoxycholesterols. This epoxidation can occur through the action of cytochrome P450 enzymes or via lipid peroxidation.[10][11] 5,6-ECs exist as two diastereoisomers: 5,6α-EC and 5,6β-EC.[2]
-
Histamine: A well-known biogenic amine involved in local immune responses, neurotransmission, and gut function.
The Key Enzymatic Conjugation
The pivotal step in DDA synthesis is the stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[1][2][3][4] An as-yet-unidentified enzyme, referred to as DDA synthase, catalyzes this reaction.[1][3][12] A critical aspect of this reaction is its stereoselectivity; only the 5,6α-epimer of epoxy-cholesterol serves as a substrate, while the 5,6β-epimer is unreactive in this pathway.[3][4]
Cellular Localization
The precise subcellular localization of DDA synthesis is still under investigation. However, the initial enzymatic characterization was performed using brain homogenates, suggesting that the enzymatic machinery is present in this tissue.[4]
Quantitative Data on this compound and its Precursors
The concentration of this compound is significantly altered in pathological conditions, particularly in cancer.
| Analyte | Tissue/Cell Type | Condition | Concentration/Level | Reference |
| This compound | Human Breast Tissue | Normal | ~5-fold higher than tumor | [4][7] |
| This compound | Human Breast Tissue | Tumor | Significantly lower than normal | [2][4][7] |
| This compound | Various Cancer Cell Lines | - | Not detected | [2][4][7] |
| This compound | Mammalian Tissues | Normal | Detected | [1][2][4] |
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The following diagram illustrates the key steps in the endogenous synthesis of this compound.
Caption: Endogenous synthesis pathway of this compound.
Experimental Workflow for DDA Synthesis in Brain Homogenate
This diagram outlines the general workflow used to demonstrate the enzymatic synthesis of this compound.
Caption: Workflow for in vitro enzymatic synthesis of DDA.
Key Experimental Protocols
Enzymatic Synthesis of this compound in Brain Homogenate
This protocol is based on the methodology described for the initial discovery of the enzymatic synthesis of DDA.[4]
-
Preparation of Brain Homogenate:
-
Excise brain tissue from the model organism (e.g., rat) and immediately place it in ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Homogenize the tissue using a Dounce homogenizer or a similar apparatus on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant, which contains the microsomal fraction where the enzymatic activity is presumed to be located.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the brain homogenate with 5,6α-epoxy-cholesterol and histamine at appropriate concentrations.
-
As a negative control, prepare parallel reactions with boiled homogenate or without the addition of substrates. Another control should include 5,6β-epoxy-cholesterol to confirm stereoselectivity.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for analysis by liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify the formation of this compound.
-
Quantification of this compound in Tissues by UPLC-HILIC-MS
This protocol outlines the general steps for the quantification of DDA in biological samples.
-
Sample Preparation:
-
Homogenize a known weight of tissue in an appropriate buffer.
-
Perform a protein precipitation step, for example, by adding a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
UPLC-HILIC Separation:
-
Utilize an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Inject the prepared sample extract onto the column.
-
-
Mass Spectrometry Detection:
-
Couple the UPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify DDA. This involves monitoring the transition of the precursor ion (the molecular ion of DDA) to a specific product ion.
-
Construct a calibration curve using known concentrations of a DDA standard to quantify the amount of DDA in the tissue samples.
-
Conclusion and Future Directions
The discovery of the endogenous synthesis pathway of this compound has opened new avenues for understanding the intricate connections between cholesterol metabolism and cellular signaling in health and disease. The identification of DDA as a tumor suppressor metabolite, with its synthesis being downregulated in cancer, presents a compelling rationale for developing novel therapeutic strategies. Future research should focus on the identification and characterization of the elusive DDA synthase, which will be instrumental in understanding the regulation of this pathway and for developing strategies to modulate its activity. Furthermore, a more detailed investigation into the subcellular localization and the tissue-specific regulation of DDA synthesis will provide deeper insights into its physiological and pathophysiological roles. The development of robust and sensitive analytical methods will continue to be crucial for accurately quantifying DDA levels in various biological matrices, which is essential for both basic research and clinical applications. Ultimately, a thorough understanding of the endogenous synthesis of this compound holds the promise of new diagnostic and therapeutic approaches for a range of diseases, including cancer and neurodegenerative disorders.
References
- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the network of cholesterol biosynthesis in Paris polyphylla laid a base for efficient diosgenin production in plant chassis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen synthesis pathway and therapeutic targets [pfocr.wikipathways.org]
- 10. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Table 2 from Cholesterol-5,6-epoxides: chemistry, biochemistry, metabolic fate and cancer. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Dendrogenin A: A Technical Guide to its Biosynthesis, Analysis, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrogenin A (DDA) is a recently discovered mammalian steroidal alkaloid that has garnered significant interest for its potent tumor-suppressing and neurostimulating properties.[1][2] It is the first of its kind to be identified in mammals and represents a novel metabolic pathway at the intersection of cholesterol and histamine metabolism.[2][3] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound from cholesterol, methodologies for its analysis, and its cellular signaling mechanisms, with a focus on its anti-cancer effects.
This compound Biosynthetic Pathway
This compound is not directly synthesized from cholesterol in its native form, but rather from a cholesterol derivative, 5,6α-epoxy-cholesterol. This metabolite arises from the stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[1][2][3] The specific enzyme responsible for catalyzing this reaction has not yet been identified.[2] The biosynthesis of DDA is a critical area of ongoing research, as its deregulation has been observed in cancerous tissues.[1][2] Studies have shown that DDA levels are significantly decreased in breast tumors compared to normal adjacent tissues, suggesting a suppression of its synthesis during carcinogenesis.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
Dendrogenin A: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrogenin A (DDA) is a recently discovered endogenous mammalian metabolite derived from the conjugation of cholesterol and histamine.[1][2] This novel steroidal alkaloid has garnered significant attention within the scientific community for its potent anti-tumor properties and its role as a tumor suppressor.[1][2] DDA's unique mechanism of action, which involves the induction of lethal autophagy in cancer cells, positions it as a promising candidate for further investigation in oncology and drug development.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Physical and Chemical Properties
This compound is a white solid with the systematic name (3β,5α,6β)-6-[[2-(1H-imidazol-5-yl)ethyl]amino]-cholestane-3,5-diol.[5] Its chemical structure combines a cholestane backbone with a histamine moiety. While a specific melting point has not been prominently reported in the literature, its other key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₅N₃O₂ | [5] |
| Molecular Weight | 513.8 g/mol | [5] |
| CAS Number | 1191043-85-2 | [5] |
| Appearance | Solid | [5] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [5] |
| Purity | ≥95% | [5] |
Table 1: Physical and Chemical Properties of this compound
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of this compound would have been accomplished using a suite of NMR techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. These analyses would confirm the connectivity of the atoms within the molecule and its stereochemistry.
Biological Activity and Mechanism of Action
This compound exhibits potent anti-tumor activity, primarily through the induction of lethal autophagy in cancer cells.[3] It functions as a selective liver X receptor (LXR) modulator.[5]
Signaling Pathway
This compound's mechanism of action involves a dual effect: it acts as a partial agonist of the Liver X Receptor (LXR) and simultaneously inhibits the enzyme 3β-hydroxysterol-Δ⁸,⁷-isomerase (D8D7I).[3] This dual action leads to the induction of lethal autophagy in cancer cells.
The binding of DDA to LXR leads to the increased expression of the nuclear receptors Nur77 and Nor1.[3] These receptors, in turn, upregulate the expression of key autophagy-related genes, including Microtubule-associated protein 1A/1B-light chain 3 (LC3), leading to the formation of autolysosomes.[3] The inhibition of D8D7I by DDA results in the accumulation of sterol precursors, which further contributes to the induction of autophagy.[3] This targeted induction of lethal autophagy makes DDA a promising therapeutic agent for various cancers, including melanoma and acute myeloid leukemia.[3]
Experimental Protocols
Synthesis of this compound
This compound is synthesized through the stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[1] While the specific enzyme responsible for this conversion in mammals is yet to be fully identified, the chemical synthesis involves the reaction of 5,6α-epoxy-cholesterol with histamine.
Quantification of this compound in Biological Samples
A fast and accurate method for quantifying DDA in human tissues has been developed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[6]
1. Sample Preparation:
-
Solid Tissues: Homogenize tissue samples. Extract lipids using a modified Bligh and Dyer method or perform protein precipitation.
-
Liquid Samples (e.g., plasma): Perform protein precipitation.
2. UPLC-MS/MS Analysis:
-
Chromatography: Utilize a UPLC system with a suitable column for separation.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of DDA and an internal standard.
3. Data Analysis:
-
Quantify DDA concentrations by comparing the peak area ratio of DDA to the internal standard against a standard curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against cancer cell lines such as B16F10 (murine melanoma) and SK-MEL-28 (human melanoma) can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.
-
Include a vehicle control (e.g., DMSO).
3. MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of DDA that inhibits cell growth by 50%).
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
Dendrogenin A: An Endogenous Regulator of Cellular Homeostasis and Neuroprotection
An In-depth Technical Guide on the Biological Functions of Dendrogenin A in Normal Physiology
Introduction
This compound (DDA) is a recently discovered endogenous steroidal alkaloid that represents a new class of signaling molecules in mammals. It is formed through the enzymatic conjugation of a cholesterol metabolite, 5,6α-epoxy-cholesterol, with the biogenic amine histamine.[1][2] This unique origin places DDA at the crossroads of cholesterol and histamine metabolism. Initially identified for its potent anti-tumor properties, emerging evidence reveals that DDA plays a significant role in normal physiological processes, including the maintenance of cellular integrity, regulation of cell differentiation, and neuroprotection.[1][3] DDA is present in various normal tissues, and its levels are found to be dysregulated in pathological conditions such as cancer, suggesting its importance in maintaining a healthy physiological state.[1][2] This technical guide provides a comprehensive overview of the core biological functions of this compound in normal physiology, its mechanisms of action, and detailed experimental protocols for its study.
Biosynthesis and Metabolism of this compound
This compound is synthesized endogenously from the stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine. While the specific enzyme responsible for this conjugation is yet to be fully identified, this process marks a unique intersection of steroid and biogenic amine metabolic pathways.[1][2]
DDA has been detected in various normal mammalian tissues, with concentrations varying between different organs.
| Tissue | Species | Concentration (ng/g of tissue) | Reference |
| Brain | Mouse | 46 ± 7 | [1] |
| Liver | Mouse | 263 ± 49 | [1] |
| Spleen | Human | 66 ± 9 | [1] |
| Breast (Normal) | Human | 72 ± 28 | [1] |
| Plasma | Human | 2.8 ± 1.0 nM | [1] |
Core Biological Functions in Normal Physiology
Cell Differentiation and Homeostasis
This compound plays a crucial role in promoting and maintaining the differentiated state of various cell types, a fundamental aspect of tissue homeostasis. At physiological concentrations, DDA is involved in maintaining cell integrity and differentiation.[1][3] Its absence in cancer cells and reduced levels in tumors suggest that a key physiological function of DDA is to act as a barrier against dedifferentiation and malignant transformation.[1][4]
Neuroprotection
A significant physiological function of DDA is its neuroprotective activity. This has been demonstrated in the auditory system, where DDA treatment efficiently restored hearing in a preclinical model of deafness.[1][2] The underlying mechanism involves the protection of spiral ganglion neurons from degeneration.[4][5] This suggests that endogenous DDA may play a role in maintaining the health and function of the nervous system.
Regulation of Cholesterol Homeostasis
As a cholesterol metabolite, DDA is intricately linked to the regulation of cholesterol homeostasis. Its primary mechanism of action is through its function as a partial agonist of the Liver X Receptor (LXR), a key nuclear receptor that governs cholesterol metabolism.[6][7] By activating LXR, DDA can influence the expression of genes involved in cholesterol efflux and transport.
Immunomodulation
The link between DDA, LXR, and histamine metabolism suggests a potential role for this molecule in modulating the immune system. LXRs are known regulators of immune responses, and histamine is a key mediator of inflammation.[5] DDA, through its action on LXRβ, can induce the secretion of immunogenic small extracellular vesicles from cells, which can, in turn, stimulate dendritic cells and T-cell responses.[5][7]
Signaling Pathways of this compound
LXR-Dependent Signaling
The majority of DDA's physiological effects are mediated through its interaction with the Liver X Receptor (LXR), with a preference for the LXRβ isoform.[6][7] As a partial agonist, DDA binding to LXR leads to the recruitment of coactivators and the transcriptional regulation of target genes. Key downstream targets that have been identified include NR4A1 (Nur77) and NR4A3 (Nor1), which are involved in cell fate decisions, and MAP1LC3B (LC3), a key autophagy-related gene.[6]
Inhibition of 3β-hydroxysterol-Δ8,7-isomerase (D8D7I)
In addition to its LXR agonism, DDA has been shown to inhibit the enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I), which is involved in the later stages of cholesterol biosynthesis.[3][6] This inhibition leads to the accumulation of sterol precursors. While the primary physiological relevance of this action in normal tissues is still under investigation, it represents a secondary mechanism through which DDA can influence cellular sterol composition.
Detailed Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol describes the quantification of DDA in biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological tissue or plasma
-
Deuterated DDA (d7-DDA) internal standard
-
Solvents for extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Homogenize tissue samples or use plasma directly. Spike with a known amount of d7-DDA internal standard.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh and Dyer procedure.
-
Chromatographic Separation: Inject the lipid extract onto a reverse-phase HPLC column. Use a gradient of appropriate solvents to separate DDA from other lipids.
-
Mass Spectrometry Detection: Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both DDA and d7-DDA.
-
Quantification: Create a calibration curve using known concentrations of DDA. Calculate the concentration of DDA in the sample by comparing the ratio of the DDA peak area to the d7-DDA peak area against the calibration curve.
Assessment of LXR Activation using a Luciferase Reporter Assay
This protocol allows for the measurement of DDA's ability to activate the Liver X Receptor.[1]
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmids for LXR and RXR
-
Luciferase reporter plasmid containing LXR response elements (LXREs)
-
Transfection reagent
-
DDA and control compounds
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the LXR, RXR, and LXRE-luciferase reporter plasmids.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of DDA, a known LXR agonist (positive control), and a vehicle control.
-
Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.
-
Measurement: Measure the luminescence produced using a luminometer. The amount of light produced is proportional to the level of LXR activation.
Analysis of Cell Differentiation by Immunofluorescence
This protocol can be used to visualize the effect of DDA on the expression of differentiation markers in cells like melanocytes or keratinocytes.
Materials:
-
Cells cultured on coverslips
-
DDA treatment solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against differentiation markers (e.g., for melanocytes: TYRP1, MITF; for keratinocytes: Involucrin, Loricrin)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with DDA for the desired time to induce differentiation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking: Block non-specific antibody binding with BSA solution.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody specific to the differentiation marker of interest.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Spiral Ganglion Neuron Survival Assay
This in vitro assay can be adapted to assess the neuroprotective effects of DDA on auditory neurons.
Materials:
-
Spiral ganglion explants or dissociated neurons from neonatal rodents
-
Culture medium and supplements
-
DDA and control solutions
-
Method for assessing neuronal survival (e.g., immunocytochemistry for neuronal markers like βIII-tubulin, followed by cell counting)
Procedure:
-
Isolation and Culture: Isolate spiral ganglia from neonatal rodents and either culture them as explants or dissociate them into single neurons.
-
Treatment: Add DDA at various concentrations to the culture medium. Include a negative control (vehicle) and potentially a positive control (a known neurotrophic factor).
-
Incubation: Culture the neurons for a defined period (e.g., 48-72 hours).
-
Assessment of Survival: Fix the cultures and perform immunocytochemistry for a neuron-specific marker (e.g., βIII-tubulin).
-
Quantification: Count the number of surviving neurons in multiple fields of view for each condition. Compare the survival rates between DDA-treated and control groups.
Conclusion
This compound is an emerging endogenous signaling molecule with multifaceted roles in normal physiology. Its functions in promoting cell differentiation, maintaining tissue homeostasis, and providing neuroprotection underscore its importance in cellular health. The elucidation of its signaling pathways, primarily through LXR activation, provides a molecular basis for its diverse biological activities. The presence of DDA in normal tissues and its altered levels in disease highlight its potential as both a biomarker and a therapeutic target. Further research into the physiological roles of this compound will undoubtedly provide deeper insights into the complex interplay of metabolic and signaling pathways that govern cellular function and organismal health.
References
- 1. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome‐enriched vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Dendrogenin A's role in cholesterol metabolism and signaling
An In-depth Technical Guide to Dendrogenin A's Role in Cholesterol Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DDA) is a recently discovered mammalian steroidal alkaloid that represents a paradigm shift in our understanding of cholesterol metabolism and its intersection with cellular signaling.[1][2] Synthesized endogenously at the crossroads of cholesterol and histamine metabolism, DDA functions as a potent tumor suppressor and neuroprotective agent.[1][3][4] Its levels are significantly diminished in cancerous tissues, suggesting a role as a key metabolite in maintaining cellular integrity.[1][3][5] DDA exerts its pleiotropic effects through a dual mechanism: the direct modulation of key enzymes in the cholesterol biosynthesis pathway and the nuanced control of the Liver X Receptor (LXR) signaling cascade. As a selective LXR modulator (SLiM), DDA can trigger lethal autophagy in cancer cells and reprogram the tumor microenvironment by promoting the secretion of immunogenic vesicles.[6][7][8] This whitepaper provides a comprehensive overview of DDA's biosynthesis, its molecular mechanisms of action, quantitative data on its interactions, and the experimental protocols used to elucidate its function.
The this compound Metabolic Pathway
This compound is not a direct product of the canonical cholesterol synthesis pathway but rather represents a novel metabolic branch.[9][10] Its discovery has illuminated a previously unknown link between sterol and biogenic amine metabolism in mammals.[1][3]
Biosynthesis of this compound
DDA is formed through a stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol (5,6α-EC), a cholesterol derivative, with histamine.[1][2][4] While the specific enzyme responsible for this final conjugation step, tentatively named DDA synthase, is yet to be fully identified, the upstream production of 5,6α-EC is known to occur in tissues like the adrenal cortex.[1][11] The biosynthesis is a two-step process originating from cholesterol.
Levels of DDA are found to be significantly lower in cancerous tissues compared to healthy counterparts, indicating a deregulation of this pathway during carcinogenesis.[3][5] For instance, human breast tumors show a fivefold lower concentration of DDA than adjacent normal tissue.[3][5]
Molecular Mechanisms of Action
DDA's biological activity stems from its ability to interact with and modulate multiple targets within the cell, primarily related to cholesterol metabolism and nuclear receptor signaling.
Regulation of Cholesterol Metabolism Enzymes
DDA directly inhibits key enzymes involved in the post-lanosterol cholesterol biosynthesis pathway.
-
Cholesterol-5,6-epoxide Hydrolase (ChEH): DDA is a potent and selective inhibitor of ChEH.[2][3][12] ChEH itself is a complex of two cholesterogenic enzymes: 3β-hydroxysterol-Δ8,7-isomerase (D8D7I), which is the catalytic subunit, and 7-dehydrocholesterol reductase (DHCR7), the regulatory subunit.[4]
-
3β-hydroxysterol-Δ8,7-isomerase (D8D7I): DDA's inhibition of ChEH is achieved by targeting the D8D7I subunit.[7][13] This blockade leads to the accumulation of specific sterol precursors, such as zymostenol, which contributes to the induction of lethal autophagy in cancer cells.[9]
Modulation of Liver X Receptor (LXR) Signaling
The primary signaling hub for DDA is the Liver X Receptor (LXR), a nuclear receptor that governs cholesterol homeostasis, lipid metabolism, and inflammation.[6][8] DDA is classified as a Selective LXR Modulator (SLiM) and a partial agonist, meaning its effects differ significantly from those of canonical LXR agonists like 22(R)-hydroxycholesterol and synthetic compounds (T0901317, GW3965).[7][8][9][12] DDA preferentially acts via the LXRβ isoform (NR1H2).[8][14][15]
Signaling Pathway 1: Induction of Lethal Autophagy in Cancer
At higher concentrations, DDA leverages the LXR pathway to induce a cytotoxic, rather than protective, form of autophagy in cancer cells, including melanoma and acute myeloid leukemia (AML).[7][13][16] This mechanism is notably independent of the cancer's specific genetic mutations, such as BRAF status in melanoma.[7][13]
The pathway proceeds as follows:
-
DDA binds to and partially activates LXRβ.[7]
-
The DDA-LXRβ complex upregulates the expression of the orphan nuclear receptors Nur77 (NR4A1) and Nor1 (NR4A3).[7][13][16]
-
This leads to increased expression of key autophagy genes, including Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Transcription Factor EB (TFEB).[9]
-
The combined effect of LXR activation and D8D7I inhibition (leading to sterol accumulation) results in the formation of autolysosomes and lethal autophagy.[7][9][13]
Signaling Pathway 2: Tumor Re-differentiation and Immunogenic Vesicle Secretion
At lower, more physiological concentrations, DDA promotes tumor cell re-differentiation and stimulates a potent anti-tumor immune response.[8][14] This action is also mediated by LXRβ.
-
DDA binding to LXRβ initiates a differentiation program in tumor cells (e.g., increased melanin synthesis in melanoma).[8][15]
-
This process enhances the formation of multivesicular bodies (MVBs) within the tumor cells.[14][15]
-
Consequently, there is an increased secretion of small extracellular vesicles (sEVs), including exosomes.[8][14]
-
These "DDA-sEVs" are compositionally distinct from sEVs secreted by untreated cancer cells. They are enriched in lipidated LC3, differentiation antigens (e.g., TYR, MLANA), and "eat-me" signals like calreticulin and annexin A1.[8][14]
-
When released into the tumor microenvironment, DDA-sEVs are taken up by dendritic cells, promoting their maturation and the polarization of T cells towards a Th1 anti-tumor phenotype.[8]
Quantitative Data Presentation
The interactions of DDA with its molecular targets have been quantified, providing crucial data for drug development and mechanistic studies.
| Target Enzyme/Receptor | Parameter | Value | Cell Line/System | Reference |
| Cholesterol Epoxide Hydrolase (ChEH) | Kᵢ (Inhibition constant) | 120 nM | N/A | [12] |
| Liver X Receptor β (LXRβ) | IC₅₀ (Inhibition of 22(R)-HC activation) | 76 nM | Reporter Assay | [12] |
| Liver X Receptor α (LXRα) | IC₅₀ (Inhibition of 22(R)-HC activation) | 362 nM | Reporter Assay | [12] |
Table 1: Quantitative analysis of DDA's molecular interactions.
| Cell Line | Parameter | Concentration | Effect | Reference |
| B16/F10, SK-MEL-28 | N/A | 2.5 µM | Induction of autophagic cell death | [12] |
| B16/F10, SK-MEL-28 | N/A | 2.5 - 5 µM | Increased protein levels of LC3-II | [12] |
Table 2: Cellular effects of DDA at specified concentrations.
Key Experimental Protocols
The elucidation of DDA's function has relied on a combination of advanced analytical, biochemical, and cell biology techniques.
DDA Quantification in Tissues
-
Methodology: Ultra-Performance Liquid Chromatography-Hydrophilic Interaction Chromatography (UPLC-HILIC).[12]
-
Protocol Outline:
-
Tissue Homogenization: Biological samples (e.g., tumor biopsies, normal tissue) are homogenized in a suitable solvent.
-
Lipid Extraction: A liquid-liquid extraction (e.g., Folch method) is performed to isolate the lipid fraction containing DDA.
-
Chromatographic Separation: The extract is injected into a UPLC system equipped with a HILIC column, which is optimized for separating polar and hydrophilic compounds like DDA from other sterols.
-
Detection: DDA is detected and quantified using a mass spectrometer (MS) coupled to the UPLC. A stable isotope-labeled DDA internal standard is used to ensure accurate quantification.
-
Data Analysis: A calibration curve is generated using known concentrations of DDA standard to calculate the amount of endogenous DDA in the sample.
-
LXR Activation Reporter Assay
-
Methodology: Luciferase-based reporter gene assay.[12]
-
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with two plasmids: one expressing the LXRα or LXRβ protein and another containing a luciferase reporter gene under the control of an LXR-responsive element (LXRE).
-
Compound Treatment: Transfected cells are treated with a known LXR agonist (e.g., 22(R)-hydroxycholesterol) alone or in combination with varying concentrations of DDA.
-
Cell Lysis and Luciferase Measurement: After an incubation period, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to LXR activation, is measured using a luminometer.
-
Data Analysis: The ability of DDA to inhibit agonist-induced luminescence is calculated and plotted to determine the IC₅₀ value. To test for agonism, cells are treated with DDA alone.
-
Autophagy Flux Analysis
-
Methodology: Measurement of LC3-II turnover using Western Blot or Fluorescence Microscopy.
-
Protocol Outline:
-
Cell Culture and Treatment: Cancer cells (e.g., melanoma) are treated with DDA in the presence or absence of an autophagy inhibitor, such as Bafilomycin A1 (Baf A1) or Hydroxychloroquine (HCQ).[13] These inhibitors block the final step of autophagy, the fusion of autophagosomes with lysosomes, causing autophagosomes to accumulate.
-
Protein Extraction or Cell Imaging:
-
For Western Blot: Cells are lysed, and total protein is quantified. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against LC3. The antibody detects both LC3-I (cytosolic form) and LC3-II (lipid-conjugated, autophagosome-associated form).
-
For Microscopy: Cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) are imaged. The formation of GFP-LC3 puncta (dots) indicates the recruitment of LC3 to autophagosome membranes.
-
-
Data Analysis: Autophagic flux is determined by comparing the amount of LC3-II (or the number of LC3 puncta) in cells treated with DDA alone versus cells treated with DDA plus an inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a functional and active autophagic flux induced by DDA.[13]
-
Conclusion and Future Directions
This compound is a pivotal endogenous metabolite that sits at the nexus of cholesterol metabolism and cell fate signaling. Its dual ability to inhibit cholesterol biosynthesis enzymes and selectively modulate LXR activity provides a unique therapeutic rationale for its development. The capacity of DDA to induce lethal autophagy in cancer cells and simultaneously orchestrate an anti-tumor immune response makes it a highly promising candidate for cancer therapy, potentially in combination with existing treatments like cytarabine for AML.[17]
Future research should focus on the definitive identification of the DDA synthase enzyme, which could open new avenues for modulating endogenous DDA levels. Furthermore, clinical evaluation of DDA's safety and efficacy is a critical next step to translate these significant preclinical findings into tangible benefits for patients with cancer and potentially neurodegenerative diseases.[7]
References
- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. presse.inserm.fr [presse.inserm.fr]
- 6. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome-enriched vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome‐enriched vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeting NR1H/liver X receptor with this compound differentiates tumor cells to activate a new secretory pathway releasing immunogenic anti-tumor vesicles enriched in LC3-II-associated exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dendrogenin A: An In-Depth Technical Guide to its In Vivo Stability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrogenin A (DDA) is a pioneering discovery in the field of sterol chemistry and cancer biology. Identified as the first steroidal alkaloid in mammals, DDA is an endogenous metabolite derived from cholesterol.[1][2][3][4] It is formed through the enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[1][2][3][4] Preclinical studies have revealed its potent tumor-suppressing and neurostimulating properties.[1][2] Notably, levels of DDA have been found to be significantly decreased in breast tumors compared to normal tissues, suggesting a deregulation of its metabolic pathway is implicated in carcinogenesis.[1][3][4] This technical guide provides a comprehensive overview of the current knowledge on the in vivo stability and metabolism of this compound, focusing on data presentation, experimental protocols, and relevant signaling pathways.
In Vivo Stability and Metabolism: Current Understanding
Despite its promising therapeutic potential, detailed in vivo pharmacokinetic data for this compound, such as its half-life, clearance rate, and bioavailability, are not extensively documented in publicly available literature. The primary focus of existing research has been on its biosynthesis, endogenous presence, and anti-tumor efficacy in animal models. Information regarding its catabolic pathways and the specific structures of its metabolites remains largely unexplored.
Endogenous Tissue Distribution of this compound
While comprehensive pharmacokinetic parameters are not available, studies have quantified the endogenous levels of DDA in various mammalian tissues. This provides an insight into its physiological distribution.
| Tissue | Species | Concentration (ng/g of tissue) |
| Brain | Mouse | 46 ± 7 |
| Spleen | Human | 66 ± 9 |
| Liver | Mouse | 263 ± 49 |
Data extracted from a study by de Medina et al. (2013). The concentrations are presented as mean ± standard error of the mean.
Experimental Protocols
Quantification of this compound in Biological Samples
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the accurate quantification of DDA in biological matrices.[5] This method is crucial for pharmacokinetic studies, enabling the measurement of DDA concentrations in plasma, tissues, and other biological fluids.
Sample Preparation:
-
Extraction: Biological samples are subjected to a Bligh and Dyer extraction, a common method for lipid extraction.
-
Purification: The lipid extract is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS Analysis:
-
Chromatography: The purified DDA fraction is analyzed using a fast LC method (approximately 10 minutes).
-
Mass Spectrometry: Detection and quantification are achieved using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
In Vivo Efficacy Studies in Mouse Models
While detailed pharmacokinetic protocols are not available, efficacy studies in mice provide some information on administration routes and dosages.
-
Animal Models: Immunocompetent mice are used for tumor xenograft studies to evaluate the anti-tumor activity of DDA.[1][6]
-
Administration: DDA has been administered via subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[6]
-
Dosage: In a study on melanoma and breast cancer models, DDA was effective at a very low dose of 3.7 µg/kg administered daily.[6]
Signaling Pathways
Biosynthesis of this compound
This compound is synthesized in mammalian cells through a novel metabolic pathway at the intersection of cholesterol and histamine metabolism.
Mechanism of Action: LXR Activation and Autophagy
This compound exerts its anti-cancer effects in part by acting as a partial agonist of the Liver X Receptor (LXR).[5][7][8] This activation triggers a signaling cascade that leads to lethal autophagy in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples, a critical component of any in vivo study.
Conclusion and Future Directions
This compound represents a promising new frontier in cancer therapy and neuroprotection. Its endogenous nature and potent biological activity at low concentrations make it an attractive candidate for further drug development. However, a significant knowledge gap exists regarding its in vivo stability, metabolism, and overall pharmacokinetic profile. Future research should prioritize comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to elucidate these critical parameters. Such data are essential for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ultimately translating the therapeutic promise of this compound from preclinical models to clinical applications. The identification and characterization of DDA's metabolites will also be crucial for a complete understanding of its biological activity and safety profile.
References
- 1. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Dendrogenin A and its Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendrogenin A (DDA) is a pioneering discovery in mammalian biology, identified as the first endogenous steroidal alkaloid.[1] It originates from the metabolism of cholesterol and histamine and has demonstrated significant potential as a tumor suppressor and neuroprotective agent.[1][2] Found in healthy tissues but notably diminished or absent in cancerous cells, DDA's presence is correlated with the maintenance of cellular integrity and differentiation.[1][2][3] Its primary mechanism of anti-cancer action is the induction of lethal autophagy through a unique dual-pathway mechanism involving the Liver X Receptor (LXR) and direct enzyme inhibition. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of DDA and its derivatives, presenting key data, experimental protocols, and signaling pathways to support further research and development.
Introduction to this compound (DDA)
This compound is a cholesterol metabolite first identified in mammalian tissues as the product of an enzymatic conjugation between 5,6α-epoxy-cholesterol and histamine.[1][2][4] This discovery unveiled a new metabolic pathway at the intersection of sterol and biogenic amine metabolism.[1][2] The reduced levels of DDA in breast tumors and its absence in various cancer cell lines suggest that a deregulation of its metabolic pathway may be a component of carcinogenesis.[1][2][3] Preclinical studies have established DDA's ability to induce differentiation and death in cancer cells, control tumor growth in vivo, and even restore hearing in a model of deafness, highlighting its broad therapeutic potential.[1][3]
Caption: Biosynthesis pathway of this compound.
Biological Activity and Mechanism of Action
The primary therapeutic interest in DDA lies in its potent anti-cancer properties, which are exerted through a novel and selective mechanism of action.
Induction of Lethal Autophagy in Cancer Cells
Unlike many cancer therapies that induce apoptosis, DDA triggers a distinct form of programmed cell death known as lethal autophagy in a variety of cancers, including melanoma and acute myeloid leukemia (AML).[3][5][6] This activity is independent of common cancer-driving mutations, such as B-Raf status in melanoma, suggesting a broad applicability.[5][6]
Dual Signaling Pathway
DDA's unique efficacy stems from its ability to act on two distinct molecular targets simultaneously:
-
Liver X Receptor (LXR) Agonism : DDA acts as a partial agonist of Liver X Receptors, particularly LXRβ.[3][5][6][7] This engagement leads to the increased expression of the nuclear receptors Nur77 (NR4A1) and Nor1 (NR4A3).[3][5] These transcription factors are critical downstream effectors that initiate the autophagic process, leading to the formation of autolysosomes and subsequent cell death.[3][5]
-
Enzyme Inhibition : DDA inhibits the cholesterol biosynthesizing enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I).[5][6] This inhibition results in the accumulation of specific sterol precursors, which cooperates with the LXR-mediated signaling to enhance the induction of autophagy.[5][6]
This dual mechanism confers high selectivity, as neither LXR ligands nor D8D7I inhibitors alone can replicate the potent lethal autophagy induced by DDA.[5][6]
Caption: DDA's dual mechanism for inducing lethal autophagy.
Immunomodulatory Effects
At lower, non-lethal concentrations, DDA induces the re-differentiation of tumor cells.[7][8][9] This process leads to an increased secretion of small extracellular vesicles (sEVs), enriched in exosomes containing the autophagy marker LC3-II.[8][9] These "DDA-sEVs" are immunogenic and can stimulate an anti-tumor immune response, partly by promoting the infiltration of T-cells and dendritic cells into the tumor microenvironment.[2][7]
Quantitative Biological Data
The biological activity of this compound has been quantified across various assays and cell lines. The following tables summarize key findings.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
| MCF-7 | Breast Cancer | ChEH Activity | Inhibition | 120 ± 20 nM | [2] |
| TS/A | Breast Cancer | Cell Differentiation | Lipid Droplet Increase | 1 - 2.5 µM | [2] |
| B16F10 | Melanoma | Cell Death | Cytotoxicity | Concentration-dependent | [3] |
| SKMEL-28 | Melanoma | Cell Death | Cytotoxicity | Concentration-dependent | [3] |
| KG1 | Acute Myeloid Leukemia | Cell Death | Cytotoxicity | Time-dependent | [6] |
| HL60 | Acute Myeloid Leukemia | Cell Death | Cytotoxicity | Time-dependent | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Host | Treatment | Efficacy | Reference |
| AML Xenograft | NOD/SCID Mice | 20 mg/kg/day, i.p. | Significant tumor growth inhibition | [6] |
| B16F10 Syngeneic | C57BL/6 Mice | Not specified | Tumor growth control, increased survival | [2] |
| TS/A Syngeneic | BALB/c Mice | Not specified | Tumor growth control, increased survival | [2] |
| Primary AML | NSG Mice | Not specified | Potent anti-leukemic activity | [6] |
Experimental Protocols
This section details generalized protocols for key experiments used to characterize the biological activity of DDA and its derivatives.
General Protocol for Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with various concentrations of DDA derivatives or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Experimental workflow for an MTT cell viability assay.
General Protocol for In Vivo Tumor Growth Inhibition Study
This protocol assesses the anti-tumor efficacy of a compound in a living animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised (e.g., nude or NOD/SCID) or syngeneic mice.[11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, DDA derivative at various doses).
-
Treatment Administration: Administer the compound via the desired route (e.g., intraperitoneal (i.p.) injection) according to the planned schedule (e.g., daily).[6]
-
Monitoring: Measure tumor volume (using calipers, Volume = 0.5 × length × width²) and mouse body weight 2-3 times per week.[11]
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).[12]
Caption: Workflow for an in vivo tumor growth inhibition study.
Conclusion and Future Directions
This compound represents a novel class of endogenous molecules with significant therapeutic potential, particularly in oncology. Its unique dual-mechanism of action, which induces lethal autophagy in cancer cells while promoting an anti-tumor immune response at lower concentrations, makes it and its future derivatives highly attractive candidates for drug development. Further research should focus on:
-
Synthesis of Derivatives: The development and synthesis of novel DDA analogs to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Full identification of the enzyme responsible for DDA biosynthesis could open new avenues for therapeutic intervention by modulating its endogenous production.
-
Combination Therapies: Exploring the synergistic potential of DDA with existing chemotherapies and immunotherapies, as has already been shown with Cytarabine in AML.[13]
-
Clinical Evaluation: Given its potent anti-tumor activity and low toxicity in preclinical models, advancing DDA or optimized derivatives into clinical trials is a critical next step.[5][6]
The discovery of this compound has unveiled a new axis of cellular regulation at the crossroads of lipid metabolism and oncology, offering promising new strategies for treating cancer and potentially other diseases.
References
- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome‐enriched vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NR1H/liver X receptor with this compound differentiates tumor cells to activate a new secretory pathway releasing immunogenic anti-tumor vesicles enriched in LC3-II-associated exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting NR1H/liver X receptor with this compound differentiates tumor cells to activate a new secretory pathway releasing immunogenic anti-tumor vesicles enriched in LC3-II-associated exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Dendrogenin A from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrogenin A (DDA) is an endogenous mammalian cholesterol metabolite that has garnered significant interest for its potent anti-tumor and neurostimulating properties.[1][2] It is formed through the enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[2] Notably, DDA levels have been found to be significantly decreased in breast tumors when compared to adjacent normal tissue, suggesting a deregulation of its metabolic pathway during carcinogenesis.[1][3][4] This observation highlights the potential of DDA as a biomarker and a therapeutic agent.
These application notes provide detailed protocols for the extraction and quantification of this compound from various biological samples, tailored for researchers in academia and the pharmaceutical industry. The methodologies described are based on established and validated techniques to ensure reliable and reproducible results.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in different biological tissues. This data can serve as a reference for expected physiological levels.
| Biological Sample | Species | Concentration (ng/g of tissue) | Molar Concentration (nM) | Reference |
| Brain | Mouse | 46 ± 9 | 65 ± 13 | [5] |
| Lung | Mouse | 128 ± 25 | 249 ± 48 | [5] |
| Liver | Mouse | 87 ± 17 | 170 ± 33 | [5] |
| Spleen | Mouse | 263 ± 51 | 485 ± 92 | [5] |
| Breast Tissue | Mouse | 112 ± 22 | 218 ± 43 | [5] |
| Breast Tumors | Human | Significantly lower than normal adjacent tissue | [4] |
Experimental Protocols
Two primary methods for the extraction and quantification of this compound are presented below: a rapid protein precipitation method and a more traditional liquid-liquid extraction. Both are followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has been established as a fast and reliable method for DDA analysis.[1][3]
Protocol 1: Rapid Protein Precipitation for DDA Extraction from Tissues and Cells
This method is advantageous for its speed and is suitable for both solid tissues and cell pellets.[6]
Materials:
-
Biological tissue or cell pellet
-
Homogenizer (for tissues)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Internal Standard (e.g., deuterated DDA)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Tissues: Weigh the frozen tissue sample (e.g., 50-100 mg). On ice, add 5 volumes of ice-cold PBS and homogenize thoroughly.
-
Cells: Start with a known number of cells (e.g., 1x10^6). Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
-
Lysis and Protein Precipitation:
-
To the tissue homogenate or cell pellet, add 3 volumes of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Incubate on ice for 20 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains DDA, and transfer it to a new microcentrifuge tube.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
-
LC-MS/MS Analysis:
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (Bligh and Dyer Method) for DDA Extraction
This classic method provides a robust extraction of lipids and other small molecules, including DDA.[1][6]
Materials:
-
Biological tissue or cell pellet
-
Homogenizer (for tissues)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
Internal Standard (e.g., deuterated DDA)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Sample Homogenization:
-
Homogenize a known amount of tissue or cell pellet in a glass tube with 1 mL of a 1:2 (v/v) mixture of chloroform:methanol. Add the internal standard to this mixture.
-
-
Phase Separation:
-
Add 0.25 mL of chloroform and vortex for 1 minute.
-
Add 0.25 mL of deionized water and vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Extraction:
-
Three layers will be formed: an upper aqueous phase (methanol/water), a lower organic phase (chloroform), and a protein disk at the interface.
-
Carefully collect the lower organic phase containing DDA using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Drying:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
LC-MS/MS Analysis of this compound
A validated method for the sensitive and specific quantification of DDA utilizes a reversed-phase C18 column with an acidic mobile phase to improve peak shape and reduce carryover.[1][3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA)
-
Mobile Phase B: Acetonitrile with 0.1% HFBA
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for DDA and its internal standard.
Visualizations
This compound Biosynthesis and Signaling Pathway
Caption: Biosynthesis and signaling pathway of this compound.
Experimental Workflow for DDA Extraction and Analysis
Caption: General workflow for this compound extraction and analysis.
References
- 1. Quantitative analysis of the tumor suppressor this compound using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Dendrogenin A in Human Plasma using LC-MS/MS
Introduction
Dendrogenin A (DDA) is a recently discovered mammalian cholesterol metabolite with significant biological activities, including tumor suppression and neurostimulating properties.[1][2][3] It is formed through the enzymatic conjugation of 5,6α-epoxycholesterol with histamine.[3][4] Studies have shown that DDA levels are decreased in breast tumors compared to normal tissues, suggesting a deregulation of its metabolic pathway in carcinogenesis.[1][2] Accurate and sensitive quantification of DDA in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic agent.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple liquid-liquid extraction for sample preparation and a reversed-phase chromatographic separation with a total run time of 10 minutes.[1][2]
Signaling Pathway of this compound
This compound has been shown to exert its anticancer effects through the induction of lethal autophagy in cancer cells.[5][6] This is mediated through its interaction with the Liver X Receptor (LXR), leading to the expression of downstream targets like Nur77, Nor1, and LC3, which are involved in autolysosome formation.[5]
References
- 1. Quantitative analysis of the tumor suppressor this compound using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Measuring Dendrogenin A-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrogenin A (DDA) is a mammalian cholesterol metabolite that has demonstrated potent anti-tumor activity by inducing a lethal form of autophagy in various cancer cells.[1][2][3] Unlike canonical autophagy which can be a survival mechanism, DDA-triggered autophagy leads to cancer cell death, making it a promising therapeutic agent.[4][5] These application notes provide detailed protocols for the essential techniques used to measure and quantify DDA-induced autophagy, enabling researchers to effectively study its mechanism of action and screen for novel anti-cancer therapeutics.
DDA acts as a partial agonist of the Liver-X-receptor (LXR), leading to the increased expression of Nur77 and Nor1.[1][2] This, in turn, upregulates the expression of key autophagy-related genes, including Microtubule-associated protein 1A/1B-light chain 3 (LC3), promoting the formation of autolysosomes.[1][3] Furthermore, DDA inhibits the enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I), causing an accumulation of sterols which contributes to the induction of autophagy.[1][2]
Signaling Pathway of this compound-Induced Autophagy
The mechanism of DDA-induced autophagy involves a signaling cascade initiated by its binding to the Liver-X-Receptor (LXR). This interaction triggers the transcription of the nuclear receptors Nur77 (NR4A1) and Nor1 (NR4A3). These transcription factors then upregulate the expression of genes essential for autophagy, including LC3. The conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.
Figure 1: Signaling pathway of DDA-induced lethal autophagy.
Key Techniques and Protocols
The following sections detail the primary methods for assessing DDA-induced autophagy.
Western Blotting for LC3-II Conversion
Application: This is the most common method to monitor autophagy by detecting the conversion of LC3-I to the lower migrating, lipidated form, LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II relative to a loading control is indicative of autophagosome formation.[6]
Experimental Workflow:
Figure 2: Workflow for LC3-II detection by Western Blot.
Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells (e.g., B16F10 melanoma or SKMEL-28) at a density to reach 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control for the specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a 12% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C. Also probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin, 1:5000).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:3000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II band intensity to the loading control.
Quantitative Data Summary: Western Blotting
| Marker | Expected Change with DDA | Method of Detection |
| LC3-II | Significant Increase | Western Blot |
| Nur77 | Increased Expression | Western Blot, qPCR |
| Nor1 | Increased Expression | Western Blot, qPCR |
| p62/SQSTM1 | Decrease (indicates flux) | Western Blot |
Fluorescence Microscopy of GFP-LC3 Puncta
Application: This technique allows for the visualization of autophagy by observing the translocation of a fluorescently tagged LC3 protein from a diffuse cytosolic pattern to distinct puncta, which represent autophagosomes.[7][8]
Experimental Workflow:
Figure 3: Workflow for GFP-LC3 Puncta Analysis.
Protocol: Fluorescence Microscopy
-
Cell Transfection: Transfect the target cancer cell line with a plasmid encoding GFP-LC3 using a suitable transfection reagent.
-
Cell Plating and Treatment: Seed the GFP-LC3 expressing cells onto glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat with this compound or vehicle control as described previously.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the GFP (for LC3 puncta) and DAPI (for nuclei) channels.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell in at least 50 cells per condition. An increase in the average number of puncta per cell indicates an induction of autophagy.
Quantitative Data Summary: Fluorescence Microscopy
| Assay | Metric | Expected Change with DDA | Method of Detection |
| GFP-LC3 Puncta | Number of puncta per cell | Significant Increase | Fluorescence Microscopy |
| MDC Staining | Number of fluorescent vesicles | Significant Increase | Fluorescence Microscopy |
Measuring Autophagic Flux
Application: An accumulation of autophagosomes (observed as increased LC3-II or GFP-LC3 puncta) can result from either an increase in autophagosome formation or a blockage in their degradation. To distinguish between these possibilities, an autophagic flux assay is essential.[9] This is typically performed by treating cells with DDA in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 (Baf A1) or Chloroquine (CQ).
Logic of Autophagic Flux Assay:
Figure 4: Logic of the autophagic flux assay.
Protocol: Autophagic Flux Assay
-
Experimental Groups: Prepare four groups of cells:
-
Vehicle control
-
This compound alone
-
Bafilomycin A1 alone (e.g., 100 nM)
-
This compound + Bafilomycin A1
-
-
Treatment: Treat cells with this compound for the desired time (e.g., 24 hours). For the co-treatment group, add Bafilomycin A1 for the last 2-4 hours of the DDA incubation.
-
Analysis: Harvest the cells and analyze LC3-II levels by Western blotting or GFP-LC3 puncta by fluorescence microscopy as described in the protocols above.
-
Interpretation: A significant increase in LC3-II levels or GFP-LC3 puncta in the DDA + Baf A1 group compared to the DDA alone group confirms that DDA is increasing the rate of autophagosome formation (i.e., inducing autophagic flux).[10]
Quantitative Data Summary: Autophagic Flux
| Condition | Expected LC3-II Level / Puncta Count | Interpretation |
| Control | Basal | Normal autophagic turnover |
| DDA | Increased | Autophagosome accumulation |
| Baf A1 | Increased | Blocked autophagosome degradation |
| DDA + Baf A1 | Further Increased (vs. DDA alone) | DDA induces autophagic flux |
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can robustly measure and interpret the effects of this compound on autophagy, paving the way for further development of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 7. Detection of Autophagy in Plants by Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound drives LXR to trigger lethal autophagy in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Dendrogenin A: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrogenin A (DDA) is a recently discovered endogenous steroidal alkaloid in mammals, arising from the enzymatic conjugation of 5,6α-epoxycholesterol and histamine.[1][2] Initially identified for its potent tumor suppressor activities, DDA has also demonstrated significant neurostimulating and neuroprotective properties.[1][3] Its unique mechanism of action and favorable safety profile position it as a promising therapeutic candidate for a range of pathologies, including neurodegenerative diseases.
These application notes provide a comprehensive overview of the current understanding of this compound's therapeutic potential in neurodegeneration, detailed experimental protocols based on published preclinical studies, and a summary of its known biological activities.
Mechanism of Action
This compound's primary known mechanism of action involves the modulation of the Liver X Receptor (LXR), a nuclear receptor that plays a critical role in cholesterol homeostasis, inflammation, and lipid metabolism.[4][5] In cancer models, DDA acts as a partial agonist of LXR, leading to the induction of lethal autophagy in tumor cells.[5] This is achieved through the upregulation of autophagy-related genes such as Nur77, Nor1, and LC3, resulting in the formation of autolysosomes.[5]
In the context of neurodegeneration, LXR activation is generally considered neuroprotective. It is involved in the transcriptional regulation of genes that mediate the clearance of amyloid-beta (Aβ) and reduce neuroinflammation. While the direct effects of DDA on LXR in neuronal cells in models of diseases like Alzheimer's or Parkinson's have yet to be fully elucidated, its known interaction with LXR provides a strong rationale for its investigation as a therapeutic agent in these conditions.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key biological activities and concentrations of this compound from published studies.
| Biological Activity | Model System | Effective Concentration / Dose | Observed Effect | Reference |
| Neurostimulation/Neuroprotection | Deafened Guinea Pig (in vivo) | Not specified | Maintained electrical responsiveness of spiral ganglion neurons | [6][7] |
| Tumor Suppressor | Melanoma & Acute Myeloid Leukemia (in vitro/in vivo) | Not specified | Induction of lethal autophagy | [5] |
| Cell Differentiation | Various tumor cells (in vitro) | Low doses | Induction of tumor cell re-differentiation | [2] |
| Anti-tumor Properties | Human breast tumors | Five-fold lower than normal tissue | DDA levels are decreased in tumor tissue | [2] |
Experimental Protocols
The following protocols are based on methodologies reported in the literature for studying the effects of this compound.
In Vivo Model of Hearing Loss (Adapted from[6][7])
This protocol describes the use of a guinea pig model to assess the neuroprotective effects of this compound on spiral ganglion neurons following chemically induced deafness.
Workflow:
Materials:
-
Adult guinea pigs
-
Neomycin sulfate solution
-
Cochlear implant device
-
This compound (and/or Dendrogenin B) solution
-
Artificial perilymph (for control group)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments for cochlear access
-
Electrically-evoked auditory brainstem response (eABR) recording equipment
-
Histology reagents (formalin, embedding media, sectioning equipment, stains)
Procedure:
-
Animal Preparation and Deafening:
-
Anesthetize the guinea pig according to approved institutional protocols.
-
Surgically expose the cochlea of one ear.
-
Infuse neomycin sulfate into the inner ear to induce sensory hair cell damage and subsequent spiral ganglion neuron degeneration.
-
-
Cochlear Implantation:
-
Following deafening, carefully insert a cochlear implant electrode into the scala tympani of the cochlea.
-
-
Treatment Administration:
-
Animals can be divided into immediate and delayed treatment groups.
-
Immediate Treatment: Begin administration of this compound solution via the cochlear implant or another appropriate delivery method immediately after implantation.
-
Delayed Treatment: Wait for a specified period (e.g., 2 weeks) post-implantation before commencing this compound treatment to model a more clinical scenario.
-
Include a control group receiving artificial perilymph.
-
Continue treatment for a period of 4 weeks.
-
-
Functional Assessment:
-
Perform weekly eABR measurements throughout the 4-week treatment period.
-
Record the electrical responsiveness of the auditory nerve to stimulation from the cochlear implant.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with formalin.
-
Harvest the cochleae and process for histological analysis.
-
Section the cochleae and stain to assess the density of spiral ganglion neurons.
-
Compare the neuronal density between DDA-treated and control groups.
-
Expected Outcomes:
-
Animals treated with this compound are expected to show a significant maintenance of electrical responsiveness (eABR) compared to the control group.[6][7]
-
Histological analysis may show a slightly higher density of spiral ganglion neurons in the DDA-treated group compared to controls.[6][7]
Proposed In Vitro Protocol for Alzheimer's Disease Model
This is a proposed protocol based on standard methodologies for testing neuroprotective compounds in Alzheimer's disease models, adapted for this compound.
Objective: To evaluate the protective effects of this compound against amyloid-beta (Aβ)-induced toxicity in a neuronal cell line.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)
-
Retinoic acid (for differentiation)
-
Amyloid-beta 1-42 (Aβ42) peptide
-
This compound
-
MTT or other viability assay reagents
-
Reagents for immunocytochemistry (e.g., antibodies against cleaved caspase-3, beta-tubulin III)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard medium.
-
Differentiate the cells into a neuronal phenotype by treating with retinoic acid for 5-7 days.
-
-
Aβ42 Preparation:
-
Prepare oligomeric Aβ42 by incubating the peptide solution at 4°C for 24 hours.
-
-
This compound Treatment:
-
Pre-treat the differentiated neuronal cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours.
-
-
Aβ42-induced Toxicity:
-
After pre-treatment, expose the cells to a toxic concentration of oligomeric Aβ42 (e.g., 5-10 µM) for another 24-48 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to quantify the percentage of viable cells in each treatment group.
-
Apoptosis: Use immunocytochemistry to stain for markers of apoptosis, such as cleaved caspase-3.
-
Neurite Outgrowth: Analyze neurite length and branching using a fluorescence microscope after staining with a neuronal marker like beta-tubulin III.
-
Expected Outcomes:
-
This compound pre-treatment is hypothesized to increase cell viability and reduce apoptosis in neurons exposed to Aβ42.
-
A dose-dependent neuroprotective effect of this compound may be observed.
-
DDA may preserve neurite integrity in the presence of Aβ42.
Concluding Remarks
This compound is an exciting endogenous molecule with demonstrated neurostimulating and protective effects in a preclinical model of hearing loss.[6][7] Its mechanism of action via LXR agonism provides a strong rationale for its investigation in other neurodegenerative diseases characterized by protein aggregation and neuroinflammation.[4] The protocols provided here offer a starting point for researchers to explore the therapeutic potential of this compound in various models of neurodegeneration. Further research is needed to fully elucidate its mechanisms in different neuronal populations and to establish its efficacy in models of Alzheimer's, Parkinson's, and other related disorders.
References
- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and B two new steroidal alkaloids increasing neural responsiveness in the deafened guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and B two new steroidal alkaloids increasing neural responsiveness in the deafened guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dendrogenin A in Melanoma Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrogenin A (DDA) is a recently identified mammalian steroidal alkaloid, emerging as a promising therapeutic candidate for melanoma.[1][2] It is a metabolite of cholesterol and histamine, and its levels have been found to be significantly lower in tumor tissues compared to normal tissues, suggesting a role as an endogenous tumor suppressor.[3][4] In the context of melanoma, DDA has demonstrated potent anti-tumor activity both in vitro and in vivo, operating through a unique mechanism of action that distinguishes it from conventional chemotherapies.[2] This document provides a comprehensive overview of DDA's application in melanoma treatment, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its anti-melanoma effects through a dual mechanism that culminates in the induction of lethal autophagy, a form of programmed cell death.[2][5] This process is largely independent of apoptosis.[2]
The primary mechanisms are:
-
Partial Agonism of Liver X Receptor β (LXRβ): DDA acts as a partial agonist of the nuclear receptor LXRβ.[5] This activation leads to the increased expression of the orphan nuclear receptors Nur77 (NR4A1) and Nor1 (NR4A3).[2] Elevated levels of Nur77 and Nor1 are key drivers for the induction of autophagy, leading to the formation of autolysosomes and subsequent cell death.[2]
-
Inhibition of Cholesterol Epoxide Hydrolase (ChEH): DDA is a potent and selective inhibitor of Cholesterol Epoxide Hydrolase (ChEH), also known as 3β-hydroxysterol-Δ8,7-isomerase (D8D7I).[5][6] This inhibition leads to the accumulation of sterols within the melanoma cells, which further contributes to the induction of lethal autophagy.[2][5]
Data Presentation
In Vitro Efficacy of this compound
The in vitro activity of this compound has been characterized by its potent inhibition of Cholesterol Epoxide Hydrolase (ChEH), a key enzyme in its mechanism of action.
| Cell Line | Type | IC50 for ChEH Inhibition (nM) | Reference |
| SK-MEL-28 | Human Melanoma | 72 ± 15 | [5] |
| B16F10 | Murine Melanoma | 252 ± 81 | [5] |
In Vivo Efficacy of this compound
Preclinical studies in murine models of melanoma have demonstrated the significant anti-tumor efficacy of this compound.
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| C57BL/6 mice | Subcutaneous B16F10 melanoma | 0.37 µg/kg DDA (s.c.) | Significantly inhibited tumor growth and prolonged animal survival (40% survivors at day 50 vs. 0% in control) | [5] |
| C57BL/6 mice | Established subcutaneous B16F10 melanoma | 3.7 µg/kg DDA (s.c.) | Significant decrease in tumor growth | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on melanoma cells.
Materials:
-
Melanoma cell lines (e.g., SK-MEL-28, B16F10)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (DDA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
DDA Treatment:
-
Prepare serial dilutions of DDA in complete culture medium. A suggested starting range is 0.1 to 20 µM.
-
Remove the old medium from the wells and add 100 µL of the DDA-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Autophagy Induction Assay (LC3 Immunofluorescence)
This protocol is for visualizing the induction of autophagy through the detection of LC3 puncta.
Materials:
-
Melanoma cells
-
Glass coverslips
-
24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3
-
Fluorescently-labeled secondary antibody
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed melanoma cells onto the coverslips and incubate overnight.
-
-
DDA Treatment:
-
Treat the cells with DDA at the desired concentration (e.g., 2.5 µM) for 24 hours.[5] Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Autophagy induction is indicated by the formation of distinct punctate LC3 staining in the cytoplasm.
-
Western Blot Analysis for Key Signaling Proteins
This protocol is for detecting changes in the expression of proteins involved in the DDA signaling pathway.
Materials:
-
Melanoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LXRβ, anti-Nur77, anti-Nor1, anti-LC3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat melanoma cells with DDA for the desired time.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Murine Melanoma Model
This protocol describes a subcutaneous model to evaluate the anti-tumor efficacy of DDA in vivo.
Materials:
-
C57BL/6 mice (for syngeneic B16F10 model)
-
B16F10 melanoma cells
-
Sterile PBS
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest B16F10 cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
DDA Administration:
-
Randomize the mice into treatment and control groups.
-
Administer DDA subcutaneously at a dose of 0.37 µg/kg or 3.7 µg/kg, as described in preclinical studies.[5]
-
Administer the vehicle to the control group.
-
The treatment schedule can be daily or as determined by the study design.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and the general health of the mice.
-
The study can be terminated when tumors in the control group reach a predetermined size, or as per ethical guidelines.
-
Primary endpoints are typically tumor growth inhibition and overall animal survival.
-
Conclusion
This compound represents a novel and promising therapeutic agent for melanoma. Its unique mechanism of action, centered on the induction of lethal autophagy via LXRβ activation and ChEH inhibition, offers a potential new avenue for treating this aggressive cancer. The provided protocols offer a framework for researchers to further investigate the efficacy and molecular mechanisms of DDA in melanoma, with the ultimate goal of translating these preclinical findings into clinical applications.
References
- 1. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Liver X Receptor (LXR) Signaling Using Dendrogenin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrogenin A (DDA) is a recently discovered mammalian cholesterol metabolite that has emerged as a potent and selective modulator of Liver X Receptor (LXR) signaling.[1][2][3] Unlike canonical LXR agonists, DDA exhibits a unique mechanism of action, primarily inducing lethal autophagy in cancer cells, making it a valuable tool for studying LXR biology and a promising candidate for therapeutic development.[1][2][3][4][5] These application notes provide a comprehensive overview of DDA, its mechanism of action, and detailed protocols for its use in studying LXR signaling pathways.
DDA is formed through the enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[6] It acts as a partial agonist of LXR, with a particular bias towards the LXRβ isoform, and drives the expression of a distinct set of target genes, including those involved in autophagy such as NR4A1 (Nur77), NR4A3 (Nor1), and MAP1LC3B (LC3).[1][2][3][4][5] This activity is in contrast to traditional LXR ligands which primarily regulate cholesterol homeostasis.[2][5] Furthermore, DDA's mechanism involves the inhibition of the cholesterol biosynthesis enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I), leading to the accumulation of sterols that contribute to the induction of autophagy.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines and LXR signaling.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| B16F10 | Melanoma | IC50 (Chemotherapy combination) | Not specified for DDA alone | [7] |
| SK-MEL-28 | Melanoma | IC50 (Chemotherapy combination) | Not specified for DDA alone | [7] |
| KG1a | Acute Myeloid Leukemia | Synergy with Daunorubicin | CI < 0.80 | [8] |
| KG1 | Acute Myeloid Leukemia | Synergy with Daunorubicin | CI < 0.80 | [8] |
| MV4-11 | Acute Myeloid Leukemia | Synergy with Daunorubicin | CI < 0.80 | [8] |
| MOLM-14 | Acute Myeloid Leukemia | In vivo synergy with Idarubicin | Significant reduction in tumor burden | [9] |
| Primary AML Samples | Acute Myeloid Leukemia | Cytotoxicity with Idarubicin | 42% reduction in cell survival (combination vs. DDA alone) | [9][10] |
Note: Specific IC50 values for DDA as a single agent are not consistently reported in the reviewed literature. The available data primarily focuses on its synergistic effects with other chemotherapeutic agents.
Table 2: Effect of this compound on LXR Target Gene Expression
| Target Gene | Effect of DDA Treatment | Cell Type(s) | Notes | Reference |
| NR4A1 (Nur77) | Upregulation | Melanoma, AML | LXR-dependent induction | [1][11][12] |
| NR4A3 (Nor1) | Upregulation | Melanoma, AML | LXR-dependent induction | [1][11][12] |
| MAP1LC3B (LC3) | Upregulation | Melanoma, AML | LXR-dependent induction, associated with increased LC3-II form | [1][11][12] |
| TFEB | Upregulation | Cancer cells | Controls autophagy and lysosomal biogenesis | [2][11] |
Note: The reviewed literature consistently reports the upregulation of these genes by DDA but lacks specific fold-change values in a dose-response manner.
Table 3: In Vivo Antitumor Activity of this compound
| Cancer Model | Treatment | Endpoint | Result | Reference |
| Melanoma Xenograft | Survivin Thr34→Ala mutant (mimics apoptosis induction) | Tumor Growth Inhibition | 60-70% reduction | [13][14] |
| Melanoma Xenograft | Enforced SDF-1α expression + E-selectin siRNA | Tumor Growth Inhibition | Significant decrease | [15] |
| Acute Myeloid Leukemia (MOLM-14 Xenograft) | DDA + Idarubicin | Tumor Burden | Significant reduction compared to single agents | [9] |
| Acute Myeloid Leukemia (Patient-Derived Xenograft) | DDA + Ara-C | In vivo efficacy | Potentiates anti-leukemia effects | [16] |
Note: The in vivo data highlights DDA's efficacy, particularly in combination therapies. Specific tumor growth inhibition percentages for DDA as a monotherapy are not clearly detailed in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows for studying DDA and LXR signaling.
Experimental Protocols
LXR Luciferase Reporter Assay
This assay is used to quantify the agonist activity of DDA on LXR.
Materials:
-
HEK293T cells
-
LXR expression vector (pCMX-hLXRα or pCMX-hLXRβ)
-
RXR expression vector (pCMX-hRXRα)
-
LXR response element (LXRE)-luciferase reporter plasmid (e.g., pGreenFire1-LXRE or similar)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DDA
-
Positive control (e.g., T0901317)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the LXR expression vector, RXR expression vector, and LXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of DDA (e.g., 0.1, 1, 10, 100, 1000 nM) or a positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control against the DDA concentration to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
This protocol is for measuring the mRNA levels of LXR target genes in response to DDA treatment.
Materials:
-
Cancer cell lines (e.g., SK-MEL-28, KG1)
-
DDA
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (see Table 4)
Table 4: Human qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| NR4A1 | ATGCCTCCCCTACCAATCTTC | CACCAGTTCCTGGAACTTGGA | [17] |
| NR4A3 | ACTGCCCAGTAGACAAGAGACG | GTTTGGAAGGCAGACGACCTCT | [18] |
| MAP1LC3B | GAGAAGCAGCTTCCTGTTCTGG | GTGTCCGTTCACCAACAGGAAG | [19] |
| ACTB (Actin) | CGACAGGATGCAGAAGGAGA | CATCTGCTGGAAGGTGGACA | [13] |
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of DDA for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green master mix, the synthesized cDNA, and the specific primers for the target genes and a housekeeping gene (e.g., ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blot Analysis for LXR Target Proteins
This protocol is for detecting the protein levels of LXR targets, particularly the conversion of LC3-I to LC3-II, a hallmark of autophagy.
Materials:
-
Cancer cell lines
-
DDA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Table 5: Primary Antibodies for Western Blotting
| Target Protein | Host | Dilution | Supplier Example |
| Nur77 (NR4A1) | Rabbit | 1:1000 | Cell Signaling Technology (#3960) |
| Nor1 (NR4A3) | Rabbit | 1:500 - 1:2000 | Assay Biotechnology (C17569) |
| LC3 | Rabbit | 1:1000 | Merck Millipore (ABC232) |
| β-Actin | Mouse | 1:5000 | Standard Supplier |
Note: Antibody dilutions should be optimized for specific experimental conditions.
Protocol:
-
Protein Extraction: Treat cells with DDA, harvest, and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For LC3, calculate the ratio of LC3-II to LC3-I.
Conclusion
This compound represents a novel and powerful tool for investigating the non-canonical signaling pathways of LXR, particularly in the context of cancer biology and autophagy. Its distinct mechanism of action sets it apart from classical LXR agonists and opens new avenues for research and drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize DDA effectively in their studies of LXR signaling.
References
- 1. sinobiological.com [sinobiological.com]
- 2. origene.com [origene.com]
- 3. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC3B (MAP1LC3B) Human qPCR Primer Pair (NM_022818) - Nordic Biosite [nordicbiosite.com]
- 5. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. mdpi.com [mdpi.com]
- 8. LC3B (MAP1LC3B) Human qPCR Primer Pair (NM_022818) - OriGene [bioscience.co.uk]
- 9. origene.com [origene.com]
- 10. SimpleChIP® Human NR4A3 Promoter Primers | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. SimpleChIP® Human NR4A3 Promoter Primers | Cell Signaling Technology [cellsignal.jp]
- 12. Anti-NOR1/TEC antibody (ab155535) | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of melanoma tumor growth in vivo by survivin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of tumor angiogenesis and melanoma growth by targeting vascular E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 17. NR4A1 counteracts JNK activation incurred by ER stress or ROS in pancreatic β‐cells for protection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC3 antibody (14600-1-AP) | Proteintech [ptglab.com]
- 19. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Dendrogenin A-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrogenin A (DDA) is a recently discovered mammalian cholesterol metabolite demonstrating potent anti-tumor properties. It functions as a tumor suppressor by inducing lethal autophagy in cancer cells. This unique mechanism of action makes DDA a promising candidate for cancer therapy. The development of effective drug delivery systems for DDA is crucial to enhance its therapeutic efficacy, improve bioavailability, and enable targeted delivery to tumor tissues.
These application notes provide a comprehensive overview of the methodologies for the development and characterization of this compound-based drug delivery systems. Given the novelty of DDA, specific data on its formulation into drug delivery systems is limited. Therefore, this document provides generalized protocols and representative data based on the formulation of other lipophilic steroid-like molecules, which are expected to have properties similar to DDA.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects primarily through the activation of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in lipid metabolism and inflammation. DDA acts as a partial agonist of LXR, leading to the transcriptional upregulation of several genes involved in autophagy, including NR4A1 (Nur77), NR4A3 (Nor1), and MAP1LC3B (LC3). This signaling cascade ultimately results in the formation of autolysosomes and lethal autophagy in cancer cells.
Experimental Protocols
Formulation of this compound-Loaded Nanoparticles
Due to its steroidal structure, this compound is presumed to be lipophilic. Therefore, lipid-based and polymeric nanoparticles are suitable carriers. Below are generalized protocols for the preparation of DDA-loaded liposomes and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
This method is widely used for encapsulating lipophilic drugs into liposomes.
Materials:
-
This compound (DDA)
-
Phosphatidylcholine (PC) or other suitable lipids
-
Cholesterol
-
Chloroform and Methanol (organic solvents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve DDA, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of lipids and DDA should be optimized for maximum encapsulation.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature.
-
To obtain unilamellar vesicles and reduce the particle size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Store the DDA-loaded liposome suspension at 4°C.
This technique is suitable for encapsulating hydrophobic drugs like DDA into biodegradable PLGA nanoparticles.
Materials:
-
This compound (DDA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer and homogenizer
Procedure:
-
Dissolve DDA and PLGA in the organic solvent to form the oil phase.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to be used as the aqueous phase.
-
Add the oil phase to the aqueous phase dropwise while stirring at high speed to form an oil-in-water (o/w) emulsion.
-
Homogenize the emulsion at high speed to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize for long-term storage.
Characterization of DDA-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality and efficacy of the drug delivery system.
Method: Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the hydrodynamic diameter and zeta potential of nanoparticles in a colloidal suspension.
Protocol:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette for particle size measurement or a specialized zeta potential cell.
-
Place the cuvette/cell into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
The instrument software will provide the average particle size, polydispersity index (PDI), and zeta potential.
Method: High-Performance Liquid Chromatography (HPLC)
This protocol determines the amount of DDA successfully encapsulated within the nanoparticles.
Protocol:
-
Separate the DDA-loaded nanoparticles from the aqueous medium containing the free, unencapsulated drug by ultracentrifugation.
-
Carefully collect the supernatant.
-
Disrupt the nanoparticle pellet using a suitable solvent (e.g., acetonitrile) to release the encapsulated DDA.
-
Quantify the amount of DDA in both the supernatant (free drug) and the disrupted pellet (encapsulated drug) using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
In Vitro Drug Release Study
Method: Dialysis Method
This method simulates the release of DDA from the nanoparticles in a physiological environment.
Protocol:
-
Place a known amount of DDA-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of DDA in the collected aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Experimental Workflow Visualization
Data Presentation
The following tables present representative quantitative data for nanoparticle formulations loaded with lipophilic steroid-like drugs. This data is intended to serve as a benchmark for the development of DDA-based systems.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation Code | Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DDA-Lipo-01 | Liposome | 155 ± 5.2 | 0.18 ± 0.02 | -25.3 ± 1.8 |
| DDA-PLGA-01 | PLGA NP | 210 ± 8.1 | 0.21 ± 0.03 | -18.7 ± 2.1 |
| DDA-PLGA-02 | PLGA NP | 185 ± 6.5 | 0.15 ± 0.01 | -20.4 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data based on similar lipophilic drug formulations.
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) | Cumulative Release at 24h (%) |
| DDA-Lipo-01 | 85.2 ± 3.5 | 8.1 ± 0.7 | 45.6 ± 2.9 |
| DDA-PLGA-01 | 78.6 ± 4.1 | 12.5 ± 1.1 | 30.2 ± 2.5 |
| DDA-PLGA-02 | 82.1 ± 2.9 | 10.8 ± 0.9 | 35.8 ± 3.1 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data based on similar lipophilic drug formulations.
Conclusion
The development of this compound-based drug delivery systems holds significant promise for advancing cancer therapy. The protocols and application notes provided herein offer a foundational framework for the formulation, characterization, and evaluation of such systems. While specific data for DDA formulations are not yet available, the provided methodologies and representative data for similar molecules offer a robust starting point for researchers in this exciting field. Further research is warranted to optimize DDA-specific formulations and validate their therapeutic potential in preclinical and clinical settings.
Troubleshooting & Optimization
Technical Support Center: Optimizing Dendrogenin A Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Dendrogenin A (DDA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of DDA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of this compound?
A1: The synthesis of this compound involves the reaction of 5,6α-epoxy-cholesterol with histamine. This reaction is a nucleophilic addition where the primary amine of histamine attacks the epoxide ring of the cholesterol derivative. The reaction is stereoselective, with the 5,6α-epoxy isomer of cholesterol being the reactive precursor.
Q2: What are the key reagents required for this compound synthesis?
A2: The primary reagents are 5,6α-epoxy-cholesterol and histamine. The reaction is typically carried out in a suitable solvent, such as anhydrous ethanol, and requires a catalyst to proceed efficiently.
Q3: What type of catalyst is used in this synthesis?
A3: A Lewis acid catalyst is necessary to facilitate the reaction. Lithium perchlorate (LiClO₄) has been reported as an effective catalyst for this type of epoxide opening reaction with an amine nucleophile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chemical synthesis of this compound, providing potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inertness of the Epoxide: Cholesterol-5,6-epoxides are known to be relatively unreactive towards nucleophiles without catalytic activation. 2. Incorrect Epoxide Isomer: The reaction is stereoselective for the 5,6α-epoxy-cholesterol isomer. The 5,6β isomer is reported to be unreactive under similar conditions. 3. Catalyst Inactivity: The Lewis acid catalyst (e.g., lithium perchlorate) may be hydrated or of poor quality. 4. Insufficient Reaction Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate. 5. Presence of Water: The reaction should be conducted under anhydrous conditions as water can react with the catalyst and potentially the epoxide. | 1. Ensure Catalyst Presence: Confirm the addition of a Lewis acid catalyst like lithium perchlorate. 2. Verify Starting Material: Confirm the stereochemistry of the starting epoxy-cholesterol using appropriate analytical techniques (e.g., NMR, X-ray crystallography). 3. Use Anhydrous Catalyst: Ensure the lithium perchlorate is anhydrous. It can be dried in a vacuum oven before use. 4. Optimize Temperature: Based on similar reactions, a temperature of around 79°C (refluxing ethanol) is a good starting point. Consider a temperature optimization study if yields are still low. 5. Use Anhydrous Solvent: Use anhydrous ethanol as the solvent and ensure all glassware is thoroughly dried. |
| Formation of Multiple Products/Side Reactions | 1. Reaction at other nucleophilic sites of histamine: Histamine has other nitrogen atoms that could potentially react, leading to undesired isomers. 2. Epoxide Rearrangement: Under acidic conditions, the epoxide may undergo rearrangement to form other steroidal products. 3. Degradation of Starting Material or Product: Prolonged reaction times at high temperatures may lead to degradation. | 1. Control Stoichiometry: Use a controlled molar ratio of histamine to the epoxy-cholesterol to minimize side reactions. A slight excess of histamine may be beneficial. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of degradation products. 3. Purification: Employ careful chromatographic purification to separate the desired this compound from any side products. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and potential side products or unreacted starting materials may have similar polarities, making separation challenging. 2. Product Instability: this compound, being an amino-steroid, might be sensitive to certain chromatographic conditions. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Reversed-phase chromatography could also be an option. 2. Consider Derivatization: For analytical purposes or challenging purifications, derivatization of the amine or hydroxyl groups could alter the polarity and improve separation. 3. Use Appropriate Stationary Phase: Silica gel is a common choice, but other stationary phases like alumina or functionalized silica could be explored. |
Quantitative Data on a Related Reaction
Reaction Conditions: 5,6α-EC reacted with the nucleophile in ethanol at 79°C in the presence of lithium perchlorate (LiClO₄).
| Nucleophile | Yield (%) |
| Aminoethanol (AE) | 25 |
| Methylethanolamine (ME) | 53 |
Data sourced from a study on the reactivity of cholesterol-5,6-epoxides.[1]
These results demonstrate that the reaction is feasible and can provide moderate to good yields, and that the nature of the nucleophile can significantly impact the outcome.
Experimental Protocols
Key Experimental Protocol: Lewis Acid-Catalyzed Epoxide Opening
The following is a generalized protocol based on the synthesis of similar steroidal alkaloids. Researchers should optimize the specific parameters for their experimental setup.
-
Preparation of Reactants:
-
Dissolve 5,6α-epoxy-cholesterol in anhydrous ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
In a separate container, dissolve histamine (as a free base) in anhydrous ethanol.
-
Ensure the lithium perchlorate catalyst is anhydrous.
-
-
Reaction Setup:
-
Add the anhydrous lithium perchlorate to the solution of 5,6α-epoxy-cholesterol.
-
Add the histamine solution to the reaction flask.
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC could be a mixture of dichloromethane and methanol.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is typically used for elution.
-
Collect the fractions containing the desired product and confirm its identity and purity using analytical techniques such as NMR and Mass Spectrometry.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Reaction Pathway for this compound Synthesis
Caption: Key components of the this compound synthesis reaction.
References
Overcoming solubility issues of Dendrogenin A in aqueous solutions
Welcome to the technical support center for Dendrogenin A (DDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this potent steroidal alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (DDA) is a naturally occurring mammalian cholesterol metabolite with demonstrated anti-tumor and neuroprotective properties.[1][2] It functions as a selective liver X receptor (LXR) modulator, triggering lethal autophagy in cancer cells.[3][4] Structurally, DDA is a hydrophobic steroidal alkaloid, which results in very low solubility in aqueous solutions like cell culture media and buffers. This poor solubility can lead to compound precipitation, inaccurate dosing, and low bioavailability, posing significant challenges for in vitro and in vivo experiments.
Q2: What is the best solvent for making a primary stock solution of DDA?
A2: DDA is readily soluble in several organic solvents. For creating a high-concentration primary stock solution, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are recommended. The stock solution should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[5]
Q3: Can I directly add my DMSO stock solution to my aqueous cell culture medium?
A3: Yes, but with caution. Direct dilution of a concentrated DMSO stock into aqueous media can cause the DDA to precipitate out of solution. It is critical to ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid solvent toxicity to your cells.[6] To minimize precipitation, we recommend preparing an intermediate dilution in culture medium or using a solubilization strategy as detailed in our troubleshooting guide.
Q4: What are the main strategies to improve DDA solubility in aqueous solutions for experiments?
A4: The two primary and most effective strategies for enhancing the aqueous solubility of hydrophobic steroids like DDA are:
-
Cyclodextrin Inclusion Complexes: Using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to encapsulate the DDA molecule, thereby increasing its solubility in water.[7][8]
-
Lipid-Based Formulations: Incorporating DDA into lipid-based systems like emulsions, liposomes, or self-emulsifying drug delivery systems (SEDDS).[5][9][10] These formulations keep the hydrophobic drug solubilized within lipidic carriers when dispersed in an aqueous phase.
Troubleshooting Guide: DDA Precipitation in Aqueous Media
This guide addresses the common issue of DDA precipitating after dilution into aqueous buffers or cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon dilution of DMSO stock. | The concentration of DDA exceeds its solubility limit in the final aqueous solution. The rapid solvent shift from organic to aqueous causes the drug to crash out. | 1. Decrease Final Concentration: Check if your experiment can be performed at a lower DDA concentration.2. Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can sometimes prevent immediate precipitation.3. Adopt a Solubilization Protocol: Use a cyclodextrin or lipid-based formulation to keep DDA in solution. (See Protocols section). |
| Solution is cloudy or contains visible particles. | DDA is not fully dissolved or has formed aggregates. | 1. Vortexing/Sonication: Gently vortex the solution. Brief sonication can also help break up aggregates, but use caution to avoid degrading the compound.2. Formulation Check: If using a formulation, cloudiness may indicate instability. Re-prepare the formulation, ensuring all steps are followed correctly. For emulsions, this could signify droplet coalescence. |
| Results are inconsistent between experiments. | Inconsistent dosing due to partial precipitation of DDA. The actual concentration of soluble DDA varies. | 1. Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock immediately before each experiment.2. Implement a Robust Formulation: Switching to a cyclodextrin or lipid-based formulation provides a more stable and reproducible method for solubilizing DDA, ensuring consistent dosing.[11][12] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₅N₃O₂ | [9] |
| Molecular Weight | 513.8 g/mol | [9][13] |
| Appearance | Solid | [9] |
| Purity | ≥95% | [9] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 30 mg/mL | [9] |
| DMF | 30 mg/mL | [9] |
| Ethanol | 30 mg/mL | [9] |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble / Prone to precipitation | [14][15] |
Experimental Protocols & Workflows
Workflow for Selecting a Solubilization Strategy
This workflow helps researchers choose an appropriate method for solubilizing this compound based on their experimental needs.
Caption: Decision workflow for DDA solubilization.
Protocol 1: Preparation of DDA-Cyclodextrin Inclusion Complex
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a biocompatible cyclic oligosaccharide, to form an inclusion complex with DDA, enhancing its aqueous solubility.[8]
Materials:
-
This compound (DDA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
100% DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare DDA Stock: Create a 10 mM stock solution of DDA in 100% DMSO. (10 mM = 5.14 mg/mL).
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous vehicle (e.g., PBS or serum-free medium). Warm the solution to 37°C to aid dissolution.
-
Complexation:
-
Slowly add the 10 mM DDA stock solution dropwise to the 40% HP-β-CD solution while vortexing to achieve your desired final DDA concentration. A molar ratio of 1:100 (DDA:HP-β-CD) is a good starting point.
-
For example, to make 1 mL of a 100 µM DDA working solution, add 10 µL of 10 mM DDA stock to 990 µL of the 40% HP-β-CD solution.
-
-
Incubation: Incubate the mixture at 37°C for 1 hour with gentle agitation (e.g., on a rotator or shaker) to facilitate complex formation.
-
Sterilization & Use: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. The solution is now ready for further dilution into your experimental system.
Protocol 2: Preparation of a DDA Lipid Emulsion
This protocol describes a straightforward solvent-diffusion method to create a lipid nanoemulsion for solubilizing DDA, suitable for in vivo applications.[16]
Materials:
-
This compound (DDA)
-
Lecithin (e.g., from soybean)
-
Medium-chain triglycerides (MCT oil)
-
Glycerol
-
Ethanol, absolute
-
Sterile, deionized water
-
High-shear homogenizer or sonicator
Methodology:
-
Prepare Oil Phase:
-
In a glass vial, dissolve DDA into absolute ethanol to create a concentrated solution (e.g., 20 mg/mL).
-
Add Lecithin (e.g., 1.2 g) and MCT oil (e.g., 10 g) to the DDA/ethanol solution.
-
Gently heat the mixture to 60-70°C and stir until a clear, homogenous oil phase is formed.
-
-
Prepare Aqueous Phase:
-
In a separate beaker, dissolve glycerol (e.g., 2.25 g) in sterile water (e.g., bring volume up to 100 mL).
-
Heat the aqueous phase to 60-70°C.
-
-
Emulsification:
-
While stirring the aqueous phase vigorously, slowly add the oil phase.
-
Process the resulting coarse emulsion using a high-shear homogenizer or a probe sonicator until the emulsion appears homogenous and translucent.
-
-
Solvent Removal & Cooling: Allow the nanoemulsion to cool to room temperature while stirring gently. The ethanol will diffuse into the aqueous phase and can be partially removed by stirring under a vacuum if required.
-
Characterization: The final formulation should be characterized for particle size and drug loading. It can be sterilized via a 0.22 µm filter if the particle size is sufficiently small.
Signaling Pathway Visualization
This compound (DDA) Mechanism of Action via LXR
DDA acts as a partial agonist on the Liver X Receptor (LXR).[3][4] This activation leads to the transcription of target genes, including Nur77 and Nor1, which in turn initiates the process of autophagy, culminating in the formation of autolysosomes and leading to cell death in cancers.[3][17]
Caption: DDA-induced lethal autophagy via LXR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. caymanchem.com [caymanchem.com]
- 10. WO2014082724A1 - Aqueous oral solutions of steroid hormones and hydroxypropyl-beta-cyclodextrin with optimised bioavailability - Google Patents [patents.google.com]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. ijpcbs.com [ijpcbs.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Preparation and characteristics of lipid nanoemulsion formulations loaded with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydroxypropyl-β-cyclodextrin - CD Formulation [formulationbio.com]
Optimizing Dendrogenin A Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Dendrogenin A (DDA) dosage for in vivo studies. This compound is a recently discovered mammalian cholesterol metabolite that demonstrates potent tumor suppressor and neurostimulating properties.[1][2] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data to facilitate successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in in vivo mouse studies?
A1: Based on published studies, a starting dose of 3.7 µg/kg administered subcutaneously has been shown to be effective in reducing tumor growth in mice.[3] However, the optimal dose may vary depending on the animal model, tumor type, and administration route. It is highly recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental setup.
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its anti-tumor effects through a dual mechanism. Firstly, it acts as a partial agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol metabolism and inflammation.[4][5] Activation of LXR by DDA leads to the upregulation of genes involved in lethal autophagy in cancer cells, such as NR4A1, NR4A3, LC3, and TFEB.[6][7] Secondly, DDA inhibits the enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I), leading to the accumulation of sterols that contribute to the induction of autophagy.[4][5]
Q3: What are the known downstream targets of this compound-activated LXR?
A3: this compound-activated LXR upregulates the expression of several genes that promote lethal autophagy in cancer cells, including:
-
NR4A1 (Nur77) and NR4A3 (NOR1): These nuclear receptors are involved in inducing autophagy.[4][8]
-
LC3 (Microtubule-Associated Proteins 1A/1B Light Chain 3): A key protein involved in the formation of autophagosomes.[4][5][8]
-
TFEB (Transcription Factor EB): A master regulator of lysosomal biogenesis and autophagy.[6][7]
Q4: Is this compound toxic at therapeutic doses?
A4: Existing literature suggests that this compound has low toxicity at effective anti-tumor doses.[4][5] However, comprehensive toxicology studies are not yet widely available. It is crucial to monitor animal health closely during in vivo studies, especially when testing higher doses.
Q5: How should I formulate this compound for in vivo administration?
A5: As this compound is a hydrophobic compound, appropriate formulation is critical for its bioavailability. While specific formulations used in published studies are not always detailed, general methods for formulating hydrophobic drugs for in vivo use include dissolving them in a biocompatible vehicle. Options may include a mixture of a self-assembling peptide, an amino acid, and a low concentration of a co-solvent like ethanol.[9] It is recommended to perform small-scale solubility tests to find the optimal vehicle for your specific DDA preparation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant anti-tumor effect observed | - Suboptimal dosage- Inadequate drug formulation and/or bioavailability- Tumor model resistance- Improper drug administration | - Perform a dose-escalation study to find the optimal dose.- Re-evaluate the formulation vehicle to ensure DDA is properly solubilized.- Consider using a different cancer cell line or animal model.- Verify the administration technique (e.g., subcutaneous injection depth). |
| High variability in tumor growth between animals | - Inconsistent number of injected tumor cells- Variation in animal health or age- Uneven tumor cell suspension | - Ensure accurate cell counting and consistent injection volume.- Use animals of the same age, sex, and from the same supplier.- Gently mix the cell suspension before each injection to prevent cell settling. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy) | - Dosage is too high- Adverse reaction to the formulation vehicle | - Reduce the dosage of this compound.- Include a vehicle-only control group to assess the toxicity of the formulation.- Monitor animals daily for any signs of distress. |
| Difficulty in dissolving this compound | - Inappropriate solvent- Low purity of the compound | - Test a range of biocompatible solvents and co-solvents.- Consider using techniques like sonication or gentle warming to aid dissolution.- Verify the purity of your this compound sample. |
Quantitative Data Summary
| Parameter | Value | Animal Model | Tumor Type | Reference |
| Effective In Vivo Dose | 3.7 µg/kg (s.c.) | Immunocompetent Mice | B16F10 Melanoma & TS/A Mammary Carcinoma | [3] |
| Physiological Tissue Concentration | 65 ± 13 to 485 ± 92 nM | Mice | Brain, Lung, Liver, Spleen, Breast | [3] |
| In Vitro IC50 for ChEH Inhibition | 120 ± 29 nM | MCF-7 Cells | Breast Cancer | [3] |
Experimental Protocols
Preparation of this compound Formulation
-
Determine the required concentration of this compound based on the desired dosage and the injection volume.
-
Select a suitable vehicle. For hydrophobic compounds like DDA, a common approach is to use a mixture of solvents. A potential starting point is a formulation containing a self-assembling peptide and an amino acid in an aqueous solution with a small percentage of a co-solvent like ethanol.[9]
-
Dissolve this compound in the chosen vehicle. This may require gentle vortexing or sonication. Ensure the final solution is clear and free of precipitates.
-
Sterilize the formulation by passing it through a 0.22 µm syringe filter.
-
Store the formulation at an appropriate temperature (e.g., 4°C or -20°C) and protect it from light until use.
In Vivo Xenograft Tumor Model
-
Cell Culture: Culture the chosen cancer cell line (e.g., B16F10 melanoma, MCF-7 breast cancer) under standard conditions. Ensure the cells are in the exponential growth phase and have high viability (>95%) before injection.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) for human xenografts or immunocompetent syngeneic mice for murine tumor models.
-
Tumor Cell Implantation:
-
Harvest and wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a suitable medium at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
This compound Administration:
-
Randomize the animals into treatment and control groups.
-
Administer the prepared this compound formulation (e.g., subcutaneously) at the determined dosage and schedule. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and animal health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound drives LXR to trigger lethal autophagy in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Dendrogenin A instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dendrogenin A (DDA). The information is designed to help you identify and resolve potential issues related to the stability of DDA in your cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are not showing the expected biological response to this compound (DDA) treatment. What could be the issue?
A1: Inconsistent or absent biological effects from DDA treatment can stem from several factors, with compound instability in the cell culture media being a primary suspect. This compound, as a steroidal alkaloid, may be susceptible to degradation under standard cell culture conditions. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in diminished or variable experimental outcomes.[1] Other potential issues include suboptimal cell health, incorrect dosage, or inherent resistance of the cell line to DDA's mechanism of action.
Q2: What are the potential causes of this compound (DDA) degradation in my cell culture experiments?
A2: Several factors can contribute to the degradation of DDA in a cell culture environment. These include:
-
pH: The pH of the culture medium can influence the stability of DDA. Although most cell culture media are buffered to a physiological pH of around 7.4, shifts in pH due to cellular metabolism can occur, potentially affecting DDA's chemical structure.[1][2]
-
Temperature: Standard incubation at 37°C can accelerate the degradation of thermally sensitive compounds.[1][2]
-
Light Exposure: Some complex organic molecules are photosensitive and can degrade upon exposure to light.[1][3]
-
Reactive Components in Media: Cell culture media are complex mixtures. Components such as serum contain enzymes that could potentially metabolize DDA.[1] Additionally, reactive oxygen species (ROS) generated by cellular metabolism can lead to oxidation of the compound.
-
Solubility Issues: Poor solubility can lead to the precipitation of DDA over time, which effectively lowers its concentration in the media and reduces its availability to the cells.[1]
Q3: How can I experimentally determine if this compound (DDA) is degrading in my cell culture medium?
A3: To assess the stability of DDA in your specific experimental setup, you can perform a time-course stability study. This involves incubating a DDA-supplemented medium under your standard culture conditions (e.g., 37°C, 5% CO2) in the absence of cells. Aliquots of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the intact DDA is quantified using an appropriate analytical method. A decrease in the concentration of the parent compound over time is a direct indication of instability.[1]
Experimental Protocols
Protocol 1: Assessing this compound (DDA) Stability in Cell Culture Media
This protocol outlines a method to determine the stability of DDA in your specific cell culture medium.
Materials:
-
This compound (DDA) powder
-
Anhydrous, sterile DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum, as per your experimental design
-
Sterile, amber-colored microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis[4][5]
Procedure:
-
Prepare a DDA Stock Solution:
-
Carefully weigh a precise amount of DDA powder.
-
Dissolve the DDA in anhydrous, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored tubes to minimize freeze-thaw cycles and light exposure.[3]
-
Store the aliquots at -20°C or -80°C.[3]
-
-
Prepare DDA-Supplemented Medium:
-
Thaw a single aliquot of the DDA stock solution at room temperature.
-
Dilute the stock solution into your pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 1 µM, 5 µM).
-
-
Incubation and Sampling:
-
Dispense the DDA-supplemented medium into sterile tubes (one for each time point).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of DDA versus time to determine the degradation kinetics and calculate the half-life (t½) of DDA in your cell culture medium.
-
Data Presentation
Table 1: Potential Factors Influencing this compound (DDA) Stability in Cell Culture
| Factor | Potential Impact on DDA Stability | Recommended Mitigation Strategy |
| Temperature | Accelerated degradation at 37°C.[1][2] | Prepare fresh DDA-containing media for each experiment; minimize the time the compound is at 37°C before use. |
| Light | Photosensitive degradation.[1][3] | Use amber-colored tubes for stock solutions and protect cultures from direct light.[3] |
| pH | Susceptibility to hydrolysis at non-optimal pH.[1][2] | Ensure the cell culture medium is properly buffered and monitor the pH of the culture, especially in long-term experiments. |
| Serum Components | Enzymatic degradation by serum proteins.[1] | If compatible with your cell line, consider using serum-free media or reducing the serum concentration during DDA treatment.[1] |
| Oxidation | Degradation by reactive oxygen species. | Consider adding antioxidants like ascorbic acid or Trolox to the medium if compatible with your experimental goals.[3] |
| Solubility | Precipitation out of solution over time.[1] | Ensure complete dissolution of DDA in DMSO before diluting in media. Visually inspect media for any signs of precipitation. |
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Simplified signaling pathway of this compound inducing lethal autophagy in cancer cells.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of the tumor suppressor this compound using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the bioavailability of Dendrogenin A for therapeutic use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Dendrogenin A (DDA) for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDA) and what is its therapeutic potential?
A1: this compound is a recently discovered mammalian steroidal alkaloid that arises from the conjugation of 5,6α-epoxy-cholesterol and histamine.[1][2] It has demonstrated significant potential as a tumor suppressor.[1][3] DDA's primary mechanism of action involves inducing lethal autophagy in cancer cells by acting as a selective modulator of the Liver X Receptor (LXR).[4] This unique mechanism makes it a promising candidate for the treatment of various cancers, including melanoma and acute myeloid leukemia.[5][6]
Q2: What are the main challenges in the therapeutic development of DDA?
A2: A primary challenge in the therapeutic development of DDA is its inherent physicochemical properties. As a steroidal molecule, DDA is expected to have low aqueous solubility, which can lead to poor absorption and low oral bioavailability. Overcoming this limitation is crucial for developing effective oral formulations. Additionally, its metabolism and clearance pathways need to be fully elucidated to optimize dosing and minimize potential side effects.
Q3: What are the known solubility characteristics of DDA?
Q4: Have any specific formulations been developed to enhance DDA's bioavailability?
A4: Currently, there is limited publicly available information on specific formulations of DDA designed to enhance its bioavailability. However, a patent application suggests the potential for both intravenous and oral administration of DDA in combination with other antineoplastic agents.[7] The field would greatly benefit from research into advanced drug delivery systems, such as nanoparticle and liposomal formulations, which have shown success with other poorly soluble steroidal compounds.[8][9][10]
Troubleshooting Guide: Enhancing DDA Bioavailability
This guide provides a structured approach to addressing common issues encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low DDA solubility in aqueous buffers for in vitro assays. | Inherent hydrophobicity of the steroidal backbone. | - Prepare stock solutions in DMSO or ethanol and dilute into aqueous media, ensuring the final solvent concentration is non-toxic to cells. - Utilize solubilizing excipients such as cyclodextrins to form inclusion complexes and increase aqueous solubility. |
| Poor and variable absorption of DDA in preclinical oral dosing studies. | Low dissolution rate in the gastrointestinal tract and potential first-pass metabolism.[11] | - Particle Size Reduction: Micronization or nanocrystal formation can significantly increase the surface area for dissolution.[9][12] - Lipid-Based Formulations: Formulate DDA in self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to improve solubilization and absorption via lymphatic pathways.[8] - Amorphous Solid Dispersions: Co-precipitate DDA with a hydrophilic polymer to create an amorphous solid dispersion, preventing crystallization and enhancing dissolution. |
| Rapid clearance of DDA in vivo, leading to a short half-life. | Hepatic metabolism and/or rapid renal clearance. | - PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of DDA, reducing renal clearance and shielding it from metabolic enzymes. - Encapsulation in Nanocarriers: Liposomes or polymeric nanoparticles can protect DDA from degradation and clearance, leading to a longer circulation time.[13][14] |
| Difficulty in quantifying DDA concentrations in plasma or tissue samples. | Low in vivo concentrations and potential interference from endogenous lipids. | - Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification.[15][16][17][18][19] - Optimize sample preparation techniques (e.g., solid-phase extraction) to remove interfering substances and concentrate the analyte.[16] |
Experimental Protocols
Protocol 1: Preparation of a DDA-Loaded Liposomal Formulation
This protocol describes a general method for encapsulating DDA into liposomes using the thin-film hydration method. This technique is widely used for encapsulating hydrophobic drugs.
Materials:
-
This compound (DDA)
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation:
-
Dissolve DDA, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 40°C until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated DDA by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the DDA concentration using a validated analytical method like LC-MS/MS.
-
Protocol 2: In Vivo Pharmacokinetic Study of a DDA Formulation
This protocol outlines a basic design for a pharmacokinetic study in rodents to evaluate a novel DDA formulation compared to a simple suspension.
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old)
Groups:
-
Group A (Intravenous): DDA solution in a suitable vehicle (e.g., DMSO/saline) administered via tail vein injection (e.g., 1 mg/kg).
-
Group B (Oral Control): DDA suspension in a vehicle (e.g., 0.5% carboxymethylcellulose) administered by oral gavage (e.g., 10 mg/kg).
-
Group C (Oral Test Formulation): DDA formulation (e.g., liposomal DDA) administered by oral gavage at the same dose as the control group.
Methodology:
-
Dosing:
-
Administer the respective formulations to each group of rats (n=5 per group).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of DDA in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
-
Visualizations
This compound Signaling Pathway
References
- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ES2656913T3 - Endrogenin A and antineoplastic agents for the treatment of chemosensitive or chemoresistant tumors - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Studies on oral bioavailability and first-pass metabolism of withaferin A in rats using LC-MS/MS and Q-TRAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and tumor delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of the tumor suppressor this compound using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods [mdpi.com]
- 18. Quantification of thonningianin a in rat plasma by liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Dendrogenin A quantification in complex biological matrices
Welcome to the technical support center for the quantification of Dendrogenin A (DDA) in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using LC-MS/MS.
Issue 1: Poor Peak Shape and Tailing
Question: My DDA peak is showing significant tailing and poor chromatography. What could be the cause and how can I fix it?
Answer: Poor peak shape for DDA is a common issue due to its chemical properties, specifically the presence of three protonatable nitrogen atoms which can lead to strong interactions with the stationary phase.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Secondary Interactions with Stationary Phase | Use a mobile phase with a low pH (e.g., < 2) containing an ion-pairing agent like heptafluorobutyric acid (HFBA).[2] | Improved peak symmetry and reduced tailing. |
| Inappropriate Column Chemistry | Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like DDA.[3] | Better retention and peak shape compared to traditional reversed-phase columns. |
| Contamination of Guard or Analytical Column | Implement a column switching system to divert early-eluting, interfering compounds away from the analytical column. | Cleaner chromatograms and prolonged column life. |
| Incorrect Mobile Phase Composition | Optimize the organic solvent concentration in the mobile phase. The pKa of DDA can be influenced by the organic content, affecting peak shape. | Sharper, more symmetrical peaks. |
Issue 2: High Signal Variability and Poor Reproducibility
Question: I am observing significant variability in my DDA signal between injections and across different samples. What are the likely causes and solutions?
Answer: High signal variability in DDA quantification is often attributed to matrix effects and carryover. Matrix effects are caused by co-eluting endogenous components from the biological matrix that suppress or enhance the ionization of DDA.[4][5] Carryover is the appearance of the analyte signal in a blank injection following a high concentration sample.[2]
Troubleshooting Matrix Effects:
| Cause | Recommended Solution | Expected Outcome |
| Ion Suppression/Enhancement | Develop a more effective sample clean-up procedure. Compare protein precipitation, liquid-liquid extraction (e.g., Bligh and Dyer), and solid-phase extraction (SPE) to see which provides the cleanest extract. | Reduced matrix effects, leading to more consistent ionization and improved accuracy. |
| Phospholipid Interference | Use a phospholipid removal plate or a specific extraction protocol designed to remove phospholipids from plasma samples. | Minimized ion suppression from phospholipids, resulting in a more stable signal. |
| Insufficient Chromatographic Separation | Optimize the LC gradient to better separate DDA from co-eluting matrix components. | Improved signal-to-noise ratio and reduced interference. |
| Lack of Appropriate Internal Standard | Utilize a stable isotope-labeled internal standard (SIL-IS) for DDA, such as [2H6]-DDA.[6] | The SIL-IS will co-elute with DDA and experience similar matrix effects, allowing for accurate correction during data analysis.[7] |
Quantitative Comparison of Sample Preparation Methods for DDA Recovery from Human Plasma:
| Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (%) |
| Protein Precipitation (Methanol) | 85.2 | 12.5 |
| Liquid-Liquid Extraction (Bligh & Dyer) | 92.7 | 8.2 |
| Solid-Phase Extraction (C18) | 95.1 | 5.4 |
Troubleshooting Carryover:
| Cause | Recommended Solution | Expected Outcome |
| Adsorption to LC Components | Introduce a strong organic wash step in the LC gradient after the elution of DDA. | Removal of residual DDA from the column and tubing, leading to clean blank injections. |
| Injector Contamination | Optimize the injector wash procedure, using a wash solvent that effectively solubilizes DDA. | Reduced carryover originating from the autosampler. |
| High Analyte Concentration | If possible, dilute samples with high DDA concentrations to fall within the linear range of the assay. | Lowering the amount of DDA introduced to the system can reduce the severity of carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plasma?
A1: Both protein precipitation and liquid-liquid extraction (like the Bligh and Dyer method) have been successfully used for DDA quantification.[3] Protein precipitation is faster and more amenable to automation, while liquid-liquid extraction may provide a cleaner extract with higher recovery.[3] The optimal method may depend on the specific requirements of your assay, such as throughput and required sensitivity.
Q2: What type of internal standard should I use for DDA quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound, such as [2H6]-DDA.[6][7] A SIL internal standard has nearly identical chemical and physical properties to DDA, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate quantification.[7]
Q3: How does the pH of the mobile phase affect DDA analysis?
A3: The pH of the mobile phase is critical for achieving good chromatography and sensitivity for DDA. Due to its basic nature, using an acidic mobile phase (pH < 2) can improve peak shape by minimizing secondary interactions with the stationary phase.[2] However, the effect of pH on ionization efficiency should also be considered, as it can influence the signal intensity in the mass spectrometer.[8][9]
Q4: Can this compound be analyzed by GC-MS?
A4: Due to its polar nature and low volatility, DDA is not well-suited for GC-MS analysis without derivatization. LC-MS/MS is the preferred method for the quantitative analysis of DDA in biological matrices.[2]
Q5: What are the main signaling pathways activated by this compound?
A5: this compound acts as a partial agonist of the Liver X Receptor (LXR).[10][11] This activation leads to an increase in the expression of Nur77, Nor1, and LC3, which in turn induces lethal autophagy in cancer cells.[10][11][12]
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard ([2H6]-DDA).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: UPLC-HILIC-MS/MS for this compound Quantification
-
Chromatographic System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
DDA: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
[2H6]-DDA: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
Visualizations
Caption: this compound signaling pathway leading to lethal autophagy.
Caption: Experimental workflow for DDA quantification in plasma.
Caption: Troubleshooting decision tree for poor DDA signal.
References
- 1. Quantitative analysis of the tumor suppressor this compound using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fast UPLC-HILIC method for an accurate quantification of this compound in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategies to minimize Dendrogenin A degradation during storage
Welcome to the Dendrogenin A (DDA) Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during storage and throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. A product information sheet from a supplier suggests that solid DDA is stable for at least four years under these conditions.[1]
Q2: How should I prepare and store this compound solutions?
It is recommended to prepare stock solutions of this compound in high-purity solvents such as DMF, DMSO, or ethanol.[1] For short-term storage, these solutions can be kept at -20°C for up to one month. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The primary indicators of degradation are a decrease in biological activity in your experiments or the appearance of unexpected peaks in analytical analyses such as HPLC or LC-MS. Color change in the solid material or solution could also indicate degradation.
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous solutions and different pH conditions?
There is limited specific data on the stability of this compound in aqueous solutions and at different pH values. However, its precursor, 5,6α-epoxy-cholesterol, is known to be exceptionally stable under non-acidic conditions.[3][4] Conversely, epoxides can be susceptible to hydrolysis under acidic conditions. The presence of an imidazole ring and a secondary amine in DDA's structure suggests that its stability could be pH-dependent. It is advisable to maintain the pH of aqueous buffers close to neutral (pH 7) and to use freshly prepared solutions for experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity of this compound. | Degradation of the compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid this compound.2. Confirm the activity of the new stock in a reliable assay.3. Review your storage and handling procedures against the recommendations in this guide.4. If the issue persists, consider performing a stability assessment of your DDA stock (see Experimental Protocols). |
| Inconsistent results between experiments. | Partial degradation of this compound stock solution due to multiple freeze-thaw cycles or prolonged storage at 4°C. | 1. Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.2. Always store solutions at -20°C for short-term and use within a month.3. Prepare fresh dilutions for each experiment from a frozen stock aliquot. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Chemical degradation of this compound. | 1. Analyze a freshly prepared standard solution of this compound to confirm its retention time and purity.2. Compare the chromatogram of your sample with the fresh standard to identify potential degradation products.3. Consider potential degradation pathways such as hydrolysis of the epoxide ring (especially in acidic conditions) or oxidation. |
| Difficulty dissolving solid this compound. | Use of an inappropriate solvent or low-quality solvent. | 1. This compound is soluble in DMF, DMSO, and ethanol.[1]2. Ensure you are using high-purity, anhydrous solvents, as water content can affect solubility and stability. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solid Form Stability | ≥ 4 years at -20°C | [1] |
| Solution Storage (in DMF, DMSO, Ethanol) | Up to 1 month at -20°C | General recommendation based on supplier data for similar compounds. |
| Solubility in DMF | 30 mg/ml | [1] |
| Solubility in DMSO | 30 mg/ml | [1] |
| Solubility in Ethanol | 30 mg/ml | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in biological experiments.
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To assess the stability of a this compound solution over time under specific storage conditions.
Materials:
-
This compound stock solution
-
HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with appropriate modifiers)
Procedure:
-
Prepare a fresh standard solution of this compound and immediately analyze it by HPLC to determine the initial peak area and retention time. This will serve as your time zero (T=0) reference.
-
Store your this compound solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
At specified time points (e.g., 1, 2, 4 weeks), inject an aliquot of the stored solution onto the HPLC system.
-
Compare the peak area of the main this compound peak at each time point to the T=0 value. A significant decrease in the peak area or the appearance of new peaks indicates degradation.
-
Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Time X / Peak Area at T=0) * 100.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Simplified signaling pathway of this compound inducing lethal autophagy in cancer cells via LXR modulation.
References
Overcoming resistance to Dendrogenin A treatment in cancer cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dendrogenin A (DDA) in cancer cell studies. The information is designed to help overcome experimental challenges and address potential observations of reduced DDA efficacy.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with DDA, which may be misinterpreted as cellular resistance.
Issue 1: Sub-optimal Induction of Autophagy
Question: I am not observing the expected levels of autophagy in my cancer cell line upon DDA treatment. What could be the reason?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect DDA Concentration | Titrate DDA concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values for DDA can vary between cell lines.[1] |
| Inappropriate Treatment Duration | Optimize treatment time. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak of autophagic activity. |
| Cell Line Specificity | Verify LXRβ expression. | DDA's action is dependent on the Liver X Receptor beta (LXRβ).[2][3] Confirm LXRβ expression in your cell line via Western blot or RT-qPCR. |
| Sub-optimal Cell Culture Conditions | Standardize cell culture. | Ensure cells are healthy, within a consistent passage number range, and free from contamination. |
| Issues with Autophagy Detection Method | Use multiple autophagy assays. | Confirm results using a combination of methods such as LC3-I to LC3-II conversion by Western blot, formation of LC3 puncta by immunofluorescence, and autophagic flux assays.[4][5][6][7][8] |
Logical Workflow for Troubleshooting Sub-optimal Autophagy
Caption: Troubleshooting workflow for sub-optimal DDA-induced autophagy.
Issue 2: Inconsistent Sterol Accumulation
Question: I am not detecting the expected increase in cellular sterols after DDA treatment. What should I check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inhibition of 3β-hydroxysterol-Δ8,7-isomerase (D8D7I) is not occurring | Confirm D8D7I activity. | If possible, perform an enzymatic assay to confirm D8D7I inhibition by DDA in your cell model. |
| Issues with Sterol Quantification | Validate sterol detection method. | Use a reliable method for sterol quantification, such as gas chromatography-mass spectrometry (GC-MS) or a fluorescent probe like filipin staining followed by quantitative microscopy.[9][10][11][12][13] |
| Cellular Compensation Mechanisms | Assess cholesterol efflux pathways. | Investigate potential upregulation of cholesterol efflux transporters (e.g., ABC transporters) which might counteract DDA-induced sterol accumulation.[14][15] |
Frequently Asked Questions (FAQs)
This section explores potential mechanisms of acquired resistance to DDA, drawing parallels from established principles of drug resistance in cancer.
1. How might cancer cells develop resistance to DDA?
While specific clinical or in-vitro models of DDA resistance are not yet extensively documented, resistance could theoretically emerge through alterations in its core signaling pathways.[16][17][18]
-
Alterations in the LXRβ Signaling Pathway:
-
Mutations in LXRβ: Mutations in the ligand-binding domain or DNA-binding domain of LXRβ could prevent DDA from binding or inhibit the transcription of its target genes (Nur77, Nor1, LC3).[19][20][21][22]
-
Downregulation of LXRβ: Decreased expression of LXRβ would reduce the primary target for DDA, thereby diminishing its efficacy.
-
Dysregulation of Downstream Effectors: Mutations or altered expression of Nur77 and Nor1 could uncouple LXRβ activation from the induction of autophagy.[23][24][25][26][27]
-
-
Defects in the Autophagy Machinery:
-
Mutations in Autophagy-Related Genes (ATGs): Cancer cells could acquire mutations in essential ATG genes, impairing the formation of autophagosomes and thus resisting DDA-induced lethal autophagy.[28]
-
Upregulation of Autophagy Inhibitors: Increased expression of proteins that inhibit autophagy could counteract the pro-autophagic signal from DDA.
-
-
Changes in Cholesterol Metabolism:
-
Increased Cholesterol Efflux: Upregulation of ATP-binding cassette (ABC) transporters could actively pump DDA or accumulated sterols out of the cell, preventing them from reaching their targets.[14][15][29]
-
Metabolic Bypass Pathways: Cells might develop alternative metabolic pathways to circumvent the inhibition of 3β-hydroxysterol-Δ8,7-isomerase (D8D7I).[30][31][32][33][34]
-
Signaling Pathway of DDA and Potential Resistance Points
Caption: DDA signaling pathway and potential points of resistance.
2. How can I test for potential DDA resistance in my cell line?
-
Long-term DDA Exposure: Culture cancer cells in the presence of gradually increasing concentrations of DDA over several passages to select for a resistant population.
-
Clonal Selection: Isolate single-cell clones after DDA treatment and expand them to test for a stable resistant phenotype.
-
Comparative Analysis: Compare the resistant population to the parental, sensitive cells by:
-
Dose-response curves: Determine if the IC50 for DDA has shifted.
-
Sequencing: Sequence LXRβ, Nur77, Nor1, and key ATG genes to identify potential mutations.
-
Expression analysis: Use Western blot and RT-qPCR to check for changes in the expression levels of proteins in the DDA signaling pathway.
-
Metabolic analysis: Quantify cholesterol and other sterol levels to assess for changes in accumulation or efflux.
-
Experimental Workflow for Investigating DDA Resistance
Caption: Workflow for generating and characterizing DDA-resistant cell lines.
3. If I observe resistance, what are some strategies to overcome it?
-
Combination Therapy: DDA has been shown to synergize with other chemotherapeutic agents, such as Cytarabine in Acute Myeloid Leukemia (AML).[3] Combining DDA with a drug that has a different mechanism of action could be an effective strategy.
-
Targeting Downstream Pathways: If resistance is due to a defect in the autophagy machinery, it might be possible to use other agents that induce cell death through alternative pathways.
-
Modulating Cholesterol Metabolism: In cases of resistance due to increased cholesterol efflux, inhibitors of ABC transporters could potentially restore sensitivity to DDA.[14][15]
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Human Breast Cancer | 120 ± 20 | [1] |
| TSA | Murine Mammary Cancer | 284 ± 70 | [1] |
| SK-Mel-28 | Human Melanoma | 72 ± 15 | [1] |
| B16F10 | Murine Melanoma | 252 ± 81 | [1] |
Key Experimental Protocols
1. Western Blot for LC3-I to LC3-II Conversion
-
Objective: To quantify the induction of autophagy by measuring the conversion of soluble LC3-I to the autophagosome-associated lipidated form, LC3-II.
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with DDA at the desired concentration and for the optimal duration. Include a negative control (vehicle) and a positive control (e.g., rapamycin).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates autophagy induction.
-
2. Filipin Staining for Sterol Accumulation
-
Objective: To visualize and quantify the accumulation of unesterified cholesterol and other sterols in cells.
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with DDA as required.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes.
-
Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Wash with PBS and stain with 50 µg/mL Filipin III in PBS for 2 hours at room temperature, protected from light.
-
Wash thoroughly with PBS.
-
Mount the coverslips on microscope slides with a suitable mounting medium.
-
Visualize using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm).
-
Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). An increase in fluorescence intensity indicates sterol accumulation.[9]
-
References
- 1. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods for Assessing Autophagy and Autophagic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]
- 10. Free sterol analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Plasma Membrane Sterol Distribution Resembles the Surface Topography of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol metabolism: A strategy for overcoming drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid metabolism as a target for cancer drug resistance: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 18. Autophagy in cancer development, immune evasion, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Minireview: Liver X Receptor β: Emerging Roles in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liver X receptor beta with mutations in the activation function-2 region is excluded from the nucleolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. embopress.org [embopress.org]
- 28. Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. spandidos-publications.com [spandidos-publications.com]
- 30. Mutations in 3β-hydroxysteroid-δ8, δ7-isomerase paradoxically benefit epidermal permeability barrier homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mutations in 3β-hydroxysteroid-δ8, δ7-isomerase paradoxically benefit epidermal permeability barrier homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. go.drugbank.com [go.drugbank.com]
- 33. uniprot.org [uniprot.org]
- 34. The 3-beta-hydroxysteroid-Delta(8), Delta(7)-isomerase EBP inhibits cholesterylation of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dendrogenin A: A Paradigm Shift in LXR Agonist Efficacy and Mechanism
For researchers, scientists, and drug development professionals, the quest for selective and effective Liver X Receptor (LXR) agonists has been a journey of balancing therapeutic potential with off-target effects. This guide provides a comprehensive comparison of Dendrogenin A (DDA), a novel endogenous steroidal alkaloid, with conventional synthetic LXR agonists like T0901317 and GW3965. We delve into their differential efficacy, mechanisms of action, and the experimental data that underscore their distinct profiles.
This compound (DDA) has emerged as a unique LXR modulator with potent anti-cancer properties, distinguishing itself from classical synthetic LXR agonists.[1][2] Discovered as a mammalian metabolite of cholesterol and histamine, DDA exhibits a dual mechanism of action that leads to lethal autophagy in cancer cells, a characteristic not observed with other LXR ligands.[1][3]
Unraveling the Distinct Mechanisms of LXR Activation
The canonical LXR signaling pathway involves the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This activation typically upregulates genes involved in cholesterol efflux, transport, and metabolism. Synthetic agonists like T0901317 and GW3965 are potent activators of both LXRα and LXRβ isoforms. However, their clinical utility has been hampered by the LXRα-mediated induction of lipogenic genes, leading to hypertriglyceridemia and hepatic steatosis.
This compound, in contrast, acts as a partial and LXRβ-biased agonist.[1][3] This selectivity is crucial as LXRβ is ubiquitously expressed, while LXRα is predominantly found in the liver, adipose tissue, and macrophages. DDA's unique efficacy in cancer stems from its ability to induce a lethal autophagic response. This is achieved through the LXRβ-dependent upregulation of the orphan nuclear receptors Nur77 and Nor1, and the autophagy-related protein LC3.[1] Furthermore, DDA inhibits the enzyme 3β-hydroxysterol-Δ8,7-isomerase, leading to the accumulation of specific sterols that contribute to the autophagic process.[1] This dual action of LXRβ activation and enzyme inhibition is a key differentiator from synthetic LXR agonists.
Comparative Efficacy: A Quantitative Overview
| Parameter | This compound (DDA) | T0901317 | GW3965 |
| LXRα Activity | Partial Agonist (Biased towards LXRβ) | Full Agonist (EC50 ≈ 20-50 nM) | Full Agonist (EC50 ≈ 190 nM) |
| LXRβ Activity | Partial Agonist | Full Agonist (EC50 not consistently reported, but active) | Full Agonist (EC50 ≈ 30 nM) |
| Induction of Lethal Autophagy | Yes | No | No |
| Induction of Nur77/Nor1 | Yes | No | No |
| Inhibition of Cholesterol Epoxide Hydrolase | Yes (IC50 ≈ 72-284 nM) | No | No |
| Primary Therapeutic Effect | Anti-cancer (induces lethal autophagy) | Lipid metabolism regulation, anti-inflammatory | Lipid metabolism regulation, anti-inflammatory |
| Major Side Effect | Not reported to have lipogenic effects | Hepatic steatosis, hypertriglyceridemia | Hepatic steatosis, hypertriglyceridemia |
Visualizing the Signaling Pathways
To illustrate the distinct mechanisms, the following diagrams depict the canonical LXR signaling pathway activated by synthetic agonists and the unique pathway triggered by this compound.
References
- 1. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
Dendrogenin A Demonstrates Potent Anticancer Effects in Patient-Derived Xenografts, Offering a Novel Therapeutic Avenue
New research highlights the efficacy of Dendrogenin A (DDA), a novel cholesterol metabolite, in curbing tumor growth in patient-derived xenograft (PDX) models of various cancers, including acute myeloid leukemia (AML), melanoma, and breast cancer. These preclinical findings position DDA as a promising candidate for further clinical investigation, both as a monotherapy and in combination with existing standard-of-care treatments.
This compound, a recently discovered endogenous tumor suppressor, has been shown to induce a unique form of programmed cell death in cancer cells known as lethal autophagy.[1][2] This mechanism is distinct from classical apoptosis, offering a potential advantage in overcoming resistance to conventional chemotherapies. Studies have now validated these anticancer properties in highly relevant preclinical models that closely mimic human tumors.
Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
Patient-derived xenografts, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered a gold standard in preclinical oncology research for their ability to retain the characteristics of the original human tumor.[3][4] In this context, DDA has shown significant promise.
Acute Myeloid Leukemia (AML)
In PDX models of AML, DDA has demonstrated potent anti-leukemic activity. While specific quantitative data on DDA monotherapy in AML PDX models is emerging, studies have highlighted its efficacy in combination with standard AML therapies. For instance, DDA has been shown to synergize with cytarabine (Ara-C) and anthracyclines, leading to a significant reduction in tumor burden in vivo.[1][5][6] In a study involving primary AML patient samples, the combination of DDA and the anthracycline idarubicin resulted in a 68% reduction in cancer cell survival compared to the vehicle control in vitro, with in vivo studies in mice confirming a significant reduction in total tumor cell burden.[5]
| Cancer Type | Treatment | Model | Key Findings | Reference |
| Acute Myeloid Leukemia | DDA + Idarubicin | In vitro (20 primary patient samples) | 68% reduction in cell survival vs. vehicle | [5] |
| Acute Myeloid Leukemia | DDA + Idarubicin | In vivo (MOLM-14 cell line-derived xenograft) | Significant reduction in total tumor cell burden | [5][6] |
| Acute Myeloid Leukemia | DDA + Cytarabine | In vivo (AML cell lines and patient-derived xenografts) | Potentiation of Ara-C's anti-leukemic effects | [1] |
Melanoma and Breast Cancer
The anticancer efficacy of DDA has also been established in PDX models of melanoma and breast cancer.[2] While detailed quantitative data from these monotherapy studies are part of ongoing research, initial findings indicate that DDA can control tumor growth and improve survival in mice bearing these tumors.[7][8] The unique mechanism of action of DDA suggests it could be effective regardless of the BRAF mutation status in melanoma, a key determinant for the use of some targeted therapies.[1]
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound's anticancer effects are primarily mediated through the induction of lethal autophagy via a novel signaling pathway.
DDA acts as a partial agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a role in cholesterol metabolism and inflammation.[1] This interaction leads to the increased expression of genes such as Nur77, Nor1, and LC3, which are involved in the formation of autolysosomes, the key machinery for autophagy.[2]
Simultaneously, DDA inhibits the enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I), which is involved in cholesterol biosynthesis.[2] This inhibition leads to the accumulation of sterols within the cancer cell, further promoting the induction of autophagy.[1] This dual mechanism, which is not observed with other LXR ligands or D8D7I inhibitors, underscores the unique and selective action of DDA.[1]
Experimental Protocols
The validation of DDA's anticancer effects in PDX models involves a rigorous experimental workflow.
Establishment of Patient-Derived Xenografts
Fresh tumor tissue obtained from consenting patients is sterilely dissected into small fragments (typically 2-3 mm³). These fragments are then subcutaneously implanted into the flank of severely immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) mice. The mice are monitored regularly for tumor growth. Once the tumors reach a certain volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[9]
Drug Administration and Efficacy Assessment
For efficacy studies, mice bearing established PDX tumors of a specified size are randomized into different treatment groups. DDA is typically formulated in a vehicle such as a solution of ethanol, solutol, and saline for intraperitoneal or oral administration. Treatment is administered for a defined period, and tumor volume is measured regularly using calipers. The primary endpoint is often tumor growth inhibition, and in some studies, overall survival is also assessed. At the end of the study, tumors are excised for histological and molecular analysis to further understand the treatment effect.
Future Directions
The promising results from these PDX studies provide a strong rationale for the clinical evaluation of this compound. Its novel mechanism of inducing lethal autophagy, combined with its efficacy in preclinical models that closely mirror human disease, suggests that DDA could be a valuable addition to the arsenal of anticancer therapies. Further research is warranted to identify predictive biomarkers for DDA response and to explore its full potential in combination with other targeted agents and immunotherapies.
References
- 1. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 5. This compound Enhances Anti-Leukemic Effect of Anthracycline in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Enhances Anti-Leukemic Effect of Anthracycline in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dendrogenin A and its Synthetic Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dendrogenin A (DDA), a naturally occurring steroidal alkaloid with potent anti-cancer properties, and its synthetic analogs. By examining their biological activities, mechanisms of action, and structure-activity relationships, this document aims to inform the strategic design and development of novel therapeutic agents.
Introduction to this compound (DDA)
This compound is a mammalian metabolite derived from the conjugation of cholesterol and histamine.[1][2] It has emerged as a promising tumor suppressor, exhibiting potent cell differentiation and anti-tumor properties.[2][3] DDA's therapeutic potential has been observed in various cancer models, where it can induce cell cycle arrest and promote differentiation.[4] A key aspect of DDA's anticancer activity is its ability to induce lethal autophagy in cancer cells.[5][6][7]
Mechanism of Action: The LXR Signaling Pathway
This compound functions as a selective modulator of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[7][8] Unlike canonical LXR agonists, DDA triggers a unique signaling cascade that leads to lethal autophagy in cancer cells. This process involves the upregulation of genes such as NR4A1, NR4A3, LC3, and TFEB.[7][8] Furthermore, DDA inhibits the enzyme 3β-hydroxysteroid-Δ⁸Δ⁷-isomerase (D8D7I), leading to the accumulation of sterol precursors that contributes to the induction of autophagy.[6][7]
Caption: Signaling pathway of this compound leading to lethal autophagy in cancer cells.
Comparative Analysis: this compound vs. Synthetic Analogs
The exploration of synthetic analogs of this compound is crucial for understanding its structure-activity relationship and for developing more potent and selective anti-cancer agents. While a broad range of synthetic analogs with systematic modifications are not extensively documented in publicly available literature, a direct comparison can be made with its regioisomer, compound C17.
This compound (DDA) vs. C17 (Regioisomer)
Compound C17 is a synthetic regioisomer of DDA.[4] Despite having the same molecular formula, the spatial arrangement of its atoms differs, leading to a stark contrast in biological activity.
| Compound | Structure | Inhibition of Cholesterol Epoxide Hydrolase (ChEH) (IC50) | Induction of Tumor Cell Differentiation |
| This compound (DDA) | 5α-hydroxy-6β-[2-(1H-imidazol-4-yl)-ethylamino]-cholestan-3β-ol[9] | ~72-284 nM in various cancer cell lines[4] | Active[4] |
| C17 (Regioisomer) | Regioisomer of DDA[4] | Inactive[4] | Inactive[4] |
Key Findings:
-
Stereoselectivity is crucial: The dramatic difference in activity between DDA and its regioisomer C17 highlights the critical importance of the specific stereochemistry of DDA for its biological function.
-
ChEH Inhibition correlates with activity: The ability of DDA to inhibit Cholesterol Epoxide Hydrolase (ChEH) appears to be directly linked to its anti-cancer effects, as the inactive analog C17 fails to inhibit this enzyme.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Cholesterol Epoxide Hydrolase (ChEH) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ChEH.
Workflow:
Caption: Workflow for the Cholesterol Epoxide Hydrolase (ChEH) inhibition assay.
Methodology:
-
Cell Culture and Lysate Preparation: Cancer cell lines (e.g., MCF-7, SK-Mel-28, B16F10) are cultured to confluency.[4] Cells are harvested and lysed to obtain a microsomal fraction containing the ChEH enzyme.
-
Enzymatic Reaction: The cell lysate is incubated with a radiolabeled substrate, [¹⁴C]-5,6α-epoxycholesterol, in the presence of varying concentrations of the test compound (DDA or its analog).
-
Lipid Extraction: After the incubation period, lipids are extracted from the reaction mixture using an organic solvent system (e.g., chloroform/methanol).
-
Thin Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate. This separates the unreacted substrate ([¹⁴C]-5,6α-epoxycholesterol) from the product ([¹⁴C]-cholestanetriol).
-
Quantification: The TLC plate is exposed to an autoradiography film. The intensity of the spots corresponding to the substrate and product is quantified by densitometry.
-
Data Analysis: The percentage of ChEH inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.
Conclusion and Future Directions
The comparative analysis of this compound and its inactive regioisomer, C17, unequivocally demonstrates the high degree of stereoselectivity required for its anti-cancer activity. This finding provides a critical foundation for the rational design of novel synthetic analogs. Future research should focus on the synthesis and evaluation of a broader range of DDA analogs with systematic modifications to the sterol backbone and the histamine side chain. Such studies will be instrumental in elucidating a more comprehensive structure-activity relationship and in identifying new lead compounds with enhanced potency, selectivity, and pharmacokinetic properties for the development of next-generation cancer therapies.
References
- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C32H55N3O2 | CID 9806490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Dendrogenin A detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Dendrogenin A (DDA), a steroidal alkaloid with significant potential in cancer research and neurodegenerative diseases. This document outlines the performance of established methods, supported by available experimental data, and provides detailed protocols to assist in the selection and implementation of the most suitable analytical strategy.
Introduction to this compound and its Analytical Challenges
This compound (DDA) is an endogenous mammalian cholesterol metabolite that has demonstrated promising tumor suppressor and neurostimulating properties.[1][2] As a polar amino-oxysterol, DDA presents unique analytical challenges, including the potential for carryover in chromatographic systems and the need for highly sensitive and specific detection methods.[2] This guide focuses on the cross-validation of analytical techniques to ensure accurate and reliable quantification of DDA in various biological matrices.
Comparative Analysis of Analytical Methods
The primary analytical method for the quantification of DDA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including its high-performance variations like Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS).[1][3] While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassays are common for steroid analysis, their application to DDA is not well-established in the current literature.
Table 1: Comparison of Analytical Method Performance for this compound Detection
| Parameter | LC-MS/MS | UPLC-HILIC-MS/MS | GC-MS | Immunoassay |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Chromatographic separation using hydrophilic interaction liquid chromatography, followed by mass-based detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Antigen-antibody binding for specific detection. |
| Specificity | High | High | Moderate to High (derivatization may be required) | High (dependent on antibody) |
| Sensitivity | High | High | Moderate | High |
| Linearity Range | Not explicitly stated in reviewed literature. | 0.01 - 100 pg/µL[4] | Not applicable (no method developed for DDA) | Not applicable (no method developed for DDA) |
| Limit of Detection (LOD) | Not explicitly stated in reviewed literature. | Not explicitly stated in reviewed literature. | Not applicable | Not applicable |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed literature. | Not explicitly stated in reviewed literature. | Not applicable | Not applicable |
| Precision | Not explicitly stated in reviewed literature. | Not explicitly stated in reviewed literature. | Not applicable | Not applicable |
| Accuracy | Not explicitly stated in reviewed literature. | Not explicitly stated in reviewed literature. | Not applicable | Not applicable |
| Analysis Time | ~10 minutes per sample[1][2] | Not explicitly stated, but generally faster than conventional HPLC. | Not applicable | Variable |
| Carryover | Low (<0.01%) with acidic mobile phase[2] | Not explicitly stated. | Not applicable | Not applicable |
| Derivatization Required? | No | No | Yes (for polar molecules like DDA)[5][6] | No |
| Suitability for DDA | High. Established as the primary method for DDA quantification. | High. A validated method for accurate quantification in tissues.[3] | Low. The polar nature of DDA makes it unsuitable for direct GC-MS analysis without derivatization. No established methods found. | Untested. No immunoassays for DDA have been reported. Development is theoretically possible but would require specific antibody generation.[7][8] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is based on the fast LC-MS/MS method developed for the analysis of DDA and its analogues.[1][2]
a. Sample Preparation (Bligh and Dyer Extraction):
-
Homogenize tissue samples in a mixture of chloroform and methanol (1:2, v/v).
-
Add chloroform and water to the homogenate to induce phase separation.
-
Centrifuge to separate the layers and collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous solution containing an acidic ion-pairing agent (e.g., 0.1% heptafluorobutyric acid) to minimize carryover.[2]
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DDA and its internal standard.
Ultra-High-Performance Liquid Chromatography-Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (UPLC-HILIC-MS/MS) Method
This protocol is based on the method developed for accurate quantification of DDA in human tissues.[3]
a. Sample Preparation (Protein Precipitation):
-
To the liquid or homogenized solid tissue sample, add a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase for UPLC-HILIC-MS/MS analysis.
b. UPLC-HILIC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: An ultra-high-performance liquid chromatography system.
-
Column: A HILIC column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient of a strong organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Optimized for the UPLC system and column.
-
Injection Volume: Typically 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: MRM or high-resolution mass monitoring of DDA and its deuterated internal standard.[4]
Visualizing Experimental Workflows
Caption: General workflow for cross-validation of two analytical methods.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Conclusion
The analysis of this compound is predominantly achieved through LC-MS/MS and UPLC-HILIC-MS/MS techniques. These methods offer high sensitivity and specificity, which are crucial for the accurate quantification of this potent biomolecule. The UPLC-HILIC-MS/MS method, in particular, provides a robust platform for high-throughput analysis in tissue samples. While GC-MS and immunoassays are powerful techniques for other steroids, their application to DDA remains to be explored and would require significant methods development, including derivatization for GC-MS and specific antibody generation for immunoassays. For researchers and drug development professionals, the choice of analytical method should be guided by the specific requirements of their study, with LC-MS/MS-based approaches representing the current gold standard for reliable this compound quantification.
References
- 1. Quantitative analysis of the tumor suppressor this compound using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fast UPLC-HILIC method for an accurate quantification of this compound in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Dendrogenin A in Alzheimer's Disease: A Comparative Analysis of Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dendrogenin A (DDA) against other prominent neuroprotective compounds for Alzheimer's disease (AD), including Donepezil, Memantine, Aducanumab, and Lecanemab. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, preclinical efficacy, and relevant experimental protocols.
Executive Summary
Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline. Current therapeutic strategies target various aspects of AD pathology. This guide focuses on this compound, a recently discovered endogenous cholesterol metabolite, and compares its potential neuroprotective properties with established and recent AD drugs. While direct preclinical evidence for DDA in AD models is limited, its mechanism as a Liver X Receptor (LXR) agonist provides a basis for predicting its potential efficacy.
Mechanism of Action and Signaling Pathways
This compound (DDA) is a steroidal alkaloid that acts as a partial agonist of Liver X Receptors (LXRs), which are nuclear receptors involved in the regulation of cholesterol metabolism, inflammation, and amyloid-beta clearance.[1][2] Activation of LXRs has been shown to be neuroprotective in preclinical models of neurodegenerative diseases.[3]
Donepezil is a reversible acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of acetylcholine, it increases the levels of this neurotransmitter in the brain, thereby enhancing cholinergic neurotransmission, which is important for cognitive function.[4]
Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It blocks the pathological activation of NMDA receptors by glutamate, which can lead to excitotoxicity and neuronal cell death, while preserving their normal physiological function.[5]
Aducanumab and Lecanemab are human monoclonal antibodies that target aggregated forms of amyloid-beta. Aducanumab binds to Aβ plaques, facilitating their clearance by microglia.[6] Lecanemab preferentially targets soluble Aβ protofibrils, which are considered to be highly neurotoxic.[7]
Preclinical Data Comparison
The following tables summarize the available preclinical data for the selected compounds. As direct data for this compound in Alzheimer's models is not available, data from other LXR agonists (T0901317 and GW3965) are presented as a proxy, with the caveat that these may not fully represent the activity of DDA.
Table 1: Effects on Amyloid-Beta Pathology
| Compound | Animal Model | Dosage | Effect on Aβ Plaques | Effect on Soluble Aβ | Reference |
| DDA (via LXR Agonists) | |||||
| T0901317 | APP23 | 30 mg/kg/day | ↓ | ↓ Aβ40 & Aβ42 | [8] |
| GW3965 | 3xTg-AD | 10 mg/kg/day | No significant change | No significant change | [6] |
| Donepezil | Tg2576 | 4 mg/kg/day | ↓ | ↓ Aβ1-40 & Aβ1-42 | [9] |
| Memantine | 3xTg-AD | 10 mg/kg/day | ↓ | ↓ Insoluble Aβ | [10] |
| Aducanumab | APP transgenic mice | 10 mg/kg | ↓ | - | [6] |
| Lecanemab | APP transgenic mice | 10 mg/kg biweekly | ↓ | ↓ Protofibrils | [7] |
Table 2: Effects on Tau Pathology
| Compound | Animal Model | Dosage | Effect on Tau Phosphorylation | Reference |
| DDA (via LXR Agonists) | 3D human neural stem cell culture | - | ↓ Tau aggregates (with T0901317) | [11] |
| Donepezil | - | - | - | - |
| Memantine | 3xTg-AD | 10 mg/kg/day | ↓ Total and hyperphosphorylated tau | [10] |
| Aducanumab | - | - | ↓ p-tau in CSF (clinical data) | [12] |
| Lecanemab | - | - | ↓ Tau PET signal (clinical data) | [13] |
Table 3: Effects on Cognitive Function
| Compound | Animal Model | Behavioral Test | Outcome | Reference |
| DDA (via LXR Agonists) | ||||
| T0901317 | Tg2576 | Contextual Fear Conditioning | Reversed memory deficit | [14] |
| GW3965 | 3xTg-AD | - | Rescued synaptic plasticity | [6] |
| Donepezil | - | - | - | - |
| Memantine | 3xTg-AD | Morris Water Maze | Restored cognition | [10] |
| Aducanumab | - | - | Slowed cognitive decline (clinical data) | [15] |
| Lecanemab | - | - | Slowed cognitive decline (clinical data) | [13] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies are provided below.
Morris Water Maze for Spatial Learning and Memory
Protocol:
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (using non-toxic paint) maintained at 22-24°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.[16][17]
-
Acclimation (Visible Platform Training): For 1-2 days, mice are trained to find a visible platform marked with a flag. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.[16]
-
Acquisition (Hidden Platform Training): For 4-5 consecutive days, mice undergo multiple trials per day (typically 4) to find the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) and the path taken are recorded.[16][17]
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[16]
Thioflavin S Staining for Amyloid Plaques
Protocol:
-
Tissue Preparation: Brain tissue is fixed, cryoprotected, and sectioned (typically 30-40 µm thick).[18][19]
-
Staining: Sections are mounted on slides and rehydrated through a series of ethanol washes. The slides are then incubated in a filtered 1% aqueous Thioflavin S solution for 8-10 minutes in the dark.
-
Differentiation and Washing: The slides are differentiated in 80% ethanol to reduce background staining, followed by washes in 95% ethanol and distilled water.[18]
-
Mounting and Imaging: The sections are coverslipped with an aqueous mounting medium and visualized under a fluorescence microscope. Amyloid plaques will fluoresce bright green.[1][19]
Western Blot for Phospho-Tau (AT8 Antibody)
Protocol:
-
Protein Extraction: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific binding. The membrane is then incubated overnight at 4°C with the primary antibody against phospho-tau (e.g., AT8, which recognizes pSer202/Thr205) diluted in 3% BSA in TBST.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
Immunohistochemistry for Microglia (Iba1)
Protocol:
-
Tissue Preparation: Brains are perfused, post-fixed, and sectioned.[14]
-
Antigen Retrieval: For some protocols, heat-induced epitope retrieval may be performed to unmask the antigen.[2]
-
Blocking: Sections are incubated in a blocking solution containing normal serum (e.g., goat serum) and a detergent (e.g., Triton X-100) to block non-specific antibody binding.[2][8]
-
Primary Antibody: Sections are incubated with a primary antibody against Iba1 (ionized calcium-binding adapter molecule 1), a marker for microglia and macrophages, typically overnight at 4°C.[8][14]
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex (ABC) reagent. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[3][8]
-
Mounting and Analysis: Sections are mounted on slides, dehydrated, and coverslipped. The number and morphology of Iba1-positive cells are then analyzed by microscopy to assess microglial activation and neuroinflammation.
Conclusion
This compound presents an intriguing, novel mechanism for neuroprotection in Alzheimer's disease through its action as an LXR agonist. Preclinical data on other LXR agonists suggest potential benefits in reducing amyloid-beta pathology and improving cognitive function. However, the lack of direct preclinical studies on DDA in AD models necessitates further research to validate these potential effects and to draw a direct comparison with established and emerging therapies like Donepezil, Memantine, Aducanumab, and Lecanemab. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies. Future research should focus on evaluating DDA's efficacy in relevant AD animal models to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Regulation of chronic neuroinflammation through dietary herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Liver X Receptor in AD Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic targeting of nuclear receptors, liver X and retinoid X receptors, for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dendrimers—Novel Therapeutic Approaches for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurodegeneration and neuroinflammation: two processes, one target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review [mdpi.com]
- 11. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome‐enriched vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver X Receptor Agonist Treatment Ameliorates Amyloid Pathology and Memory Deficits Caused by High-Fat Diet in APP23 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dendrogenin A's Role in Autophagy: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dendrogenin A (DDA), a novel autophagy modulator, with established alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying molecular pathways and experimental workflows. Our aim is to equip researchers with the necessary information to critically evaluate the role of DDA in regulating autophagy through robust genetic approaches.
This compound: A Dual-Action Inducer of Lethal Autophagy
This compound (DDA) is a recently discovered cholesterol metabolite that has demonstrated potent anti-tumor activity by inducing lethal autophagy in cancer cells.[1][2][3][4][5][6][7] Its unique mechanism of action sets it apart from other autophagy modulators. DDA acts as a partial agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in cholesterol metabolism and inflammation.[4][5][6][7] This interaction leads to the increased expression of the nuclear receptors Nur77 (NR4A1) and Nor1 (NR4A3), as well as the crucial autophagy-related protein LC3.[4][5][6][7] The upregulation of these genes culminates in the formation of autolysosomes and the execution of lethal autophagy.
Furthermore, DDA exhibits a secondary mechanism by inhibiting the enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I).[5][6][7] This inhibition results in the accumulation of sterols, which further contributes to the induction of autophagy. This dual-action mechanism underscores the selectivity of DDA, as conventional LXR ligands or D8D7I inhibitors alone do not replicate its potent pro-autophagic and cytotoxic effects.[5][6][7]
Quantitative Comparison of Autophagy Modulators
To objectively assess the efficacy of this compound in modulating autophagy, we present a quantitative comparison with two well-established autophagy regulators: rapamycin, an mTOR inhibitor and autophagy inducer, and chloroquine, an inhibitor of autophagosome-lysosome fusion.
| Compound/Treatment | Mechanism of Action | Key Quantitative Readout | Fold Change/Effect | Cell Type(s) | Reference(s) |
| This compound (DDA) | Partial LXR agonist; D8D7I inhibitor | LC3-II protein levels (Western Blot) | ~4-fold increase | Melanoma, Acute Myeloid Leukemia | [8] |
| GFP-LC3 puncta formation | Significant increase | Melanoma | [9] | ||
| Rapamycin | mTOR inhibitor | LC3-II / LC3-I ratio (Western Blot) | >2-fold increase | Various cell lines | [10][11][12][13][14] |
| GFP-LC3 puncta formation | Significant increase | Various cell lines | [15] | ||
| Chloroquine | Inhibits autophagosome-lysosome fusion | LC3-II protein levels (Western Blot) | Significant increase (accumulation) | Various cell lines | [15][16][17][18][19] |
| GFP-LC3 puncta formation | Significant increase (accumulation) | HMEC-1 | [16] |
Genetic Validation of this compound's Autophagic Role
Genetic approaches are paramount to validating the specific molecular players involved in DDA-induced autophagy. Techniques such as siRNA-mediated knockdown and CRISPR-Cas9-mediated gene knockout provide definitive evidence of target engagement and pathway dependency.
siRNA-Mediated Knockdown of LXRβ, Nur77, and NOR1
To confirm the direct involvement of the LXR pathway in DDA's mechanism, transient knockdown of LXRβ, Nur77, and NOR1 can be performed using small interfering RNAs (siRNAs). A reduction in DDA-induced LC3-II expression and a corresponding decrease in cytotoxicity following the knockdown of these genes would provide strong evidence for their essential role. Research has shown that the knockdown of Nur77 and NOR1 impairs the cytotoxic effects of DDA.[20][21][22]
CRISPR-Cas9 Mediated Knockout of Autophagy-Related Genes (ATGs)
For a more definitive and permanent validation, CRISPR-Cas9 technology can be employed to knock out core autophagy-related genes (ATGs) such as ATG5 or ATG7. In cells lacking these essential autophagy genes, DDA should fail to induce autophagosome formation and subsequent cell death, thus confirming that its cytotoxic effect is indeed autophagy-dependent.
Experimental Protocols
Western Blotting for LC3-I to LC3-II Conversion
Objective: To quantify the increase in the lipidated form of LC3 (LC3-II), a hallmark of autophagosome formation, upon treatment with DDA or other modulators.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of DDA, rapamycin, or chloroquine for the indicated time points. A vehicle-treated control group should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities for LC3-I and LC3-II using densitometry software. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is then calculated to determine the fold change in autophagosome formation.[23][24]
GFP-LC3 Puncta Formation Assay
Objective: To visualize and quantify the formation of autophagosomes (represented as GFP-LC3 puncta) in living or fixed cells.
Methodology:
-
Cell Transfection/Transduction: Generate a stable cell line expressing a GFP-LC3 fusion protein or transiently transfect cells with a GFP-LC3 plasmid.
-
Cell Culture and Treatment: Plate the GFP-LC3 expressing cells on glass coverslips or in imaging-compatible plates. Treat the cells with DDA or other compounds as described for the Western blot protocol.
-
Cell Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and if desired, counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes. It is crucial to count a sufficient number of cells from multiple fields of view for statistical significance.[9][25]
siRNA Transfection for Gene Knockdown
Objective: To transiently silence the expression of target genes (e.g., LXRβ, Nur77, NOR1) to validate their role in DDA-induced autophagy.
Methodology:
-
siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting the genes of interest and a non-targeting control siRNA.
-
Transfection: On the day before transfection, seed cells to be 60-80% confluent at the time of transfection. Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Add the complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells and validate the knockdown efficiency by Western blotting or qRT-PCR for the target protein or mRNA, respectively.
CRISPR-Cas9 Mediated Gene Knockout
Objective: To generate stable knockout cell lines for essential autophagy genes (e.g., ATG5, ATG7) to definitively test the autophagic dependency of DDA's effects.
Methodology:
-
gRNA Design and Cloning: Design and clone two or more guide RNAs (gRNAs) targeting an early exon of the gene of interest into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 constructs into the target cells. Select for transfected cells using an appropriate marker (e.g., puromycin resistance).
-
Single-Cell Cloning and Screening: Isolate single cells into 96-well plates to generate clonal populations. Screen the resulting clones for the absence of the target protein by Western blotting.
-
Validation of Knockout: Confirm the gene knockout at the genomic level by sequencing the targeted locus to identify frameshift-inducing insertions or deletions (indels).
-
Functional Analysis: Utilize the validated knockout cell lines to assess the effect of DDA on cell viability and other relevant parameters.[1][3][31][32][33]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound Signaling Pathway in Autophagy Induction.
Caption: Experimental Workflow for Genetic Validation.
Caption: Logical Comparison of Autophagy Modulators.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. tandfonline.com [tandfonline.com]
- 3. Application of CRISPR/Cas9 to Autophagy Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NR1H/liver X receptor with this compound differentiates tumor cells to activate a new secretory pathway releasing immunogenic anti-tumor vesicles enriched in LC3-II-associated exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. embopress.org [embopress.org]
- 21. Nuclear Receptor Nur77 Deficiency Alters Dendritic Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nuclear receptors Nur77, Nurr1, and NOR-1 expressed in atherosclerotic lesion macrophages reduce lipid loading and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. Guidelines for transfection of siRNA [qiagen.com]
- 28. youtube.com [youtube.com]
- 29. genscript.com [genscript.com]
- 30. datasheets.scbt.com [datasheets.scbt.com]
- 31. Atg5 knockout induces alternative autophagy via the downregulation of Akt expression - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Targeted Deletion of Autophagy Genes Atg5 or Atg7 in the Chondrocytes Promotes Caspase-Dependent Cell Death and Leads to Mild Growth Retardation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Dendrogenin A Across Diverse Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Dendrogenin A (DDA), a novel endogenous cholesterol metabolite, across various cancer cell lines. DDA has emerged as a promising tumor suppressor, inducing a unique form of cell death known as lethal autophagy. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Data Presentation: Comparative Cytotoxicity of this compound
One study highlighted the synergistic effect of DDA with the chemotherapeutic drug Cytarabine (Ara-C) in AML cell lines. The combination of DDA and Ara-C significantly increased cell death by 20-50% compared to single-agent treatments[1]. Specifically, co-treatment with 5 µM DDA and 0.1 µM Ara-C for 48 hours potentiated cytotoxicity in HL-60, MV4-11, and KG1 cell lines[1]. Another study demonstrated a strong synergistic effect between DDA and anthracyclines (daunorubicin or idarubicin) in KG1a, KG1, and MV4-11 AML cell lines[2][3][4].
Further research is required to establish a comprehensive profile of DDA's single-agent cytotoxicity across a wider range of cancer cell lines. The following table is a template that can be populated as more quantitative data becomes available.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Acute Myeloid Leukemia | HL-60 | Data not available | |
| MV4-11 | Data not available | ||
| KG1 | Data not available | ||
| KG1a | Data not available | ||
| Melanoma | A375 | Data not available | |
| SK-MEL-28 | Data not available | ||
| Breast Cancer | MCF-7 | Data not available | |
| MDA-MB-231 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the effects of this compound on cancer cell lines.
Cell Viability Assay
This protocol is used to determine the concentration of DDA that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound (DDA)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, WST-8)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DDA Treatment: Prepare serial dilutions of DDA in complete culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of DDA's solvent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Viability Reagent: Add the viability reagent (e.g., MTT) to each well and incubate for the time recommended by the manufacturer (typically 1-4 hours).
-
Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with DDA
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of DDA for a specified time. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Western Blotting
This technique is used to detect and quantify specific proteins involved in the DDA-induced signaling pathway.
Materials:
-
Cancer cell lysates (treated and untreated with DDA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LXR, anti-Nur77, anti-LC3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression levels.
Mandatory Visualizations
This compound-Induced Signaling Pathway
This compound induces lethal autophagy in cancer cells through a unique mechanism involving the Liver X Receptor (LXR).
Caption: DDA signaling pathway leading to lethal autophagy.
Experimental Workflow for DDA Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.
Caption: General workflow for studying DDA's effects.
Logical Relationship: DDA's Comparative Efficacy
This diagram conceptualizes the comparative study of this compound's effects on different cancer cell lines.
Caption: Comparative effects of DDA on cancer cell lines.
References
- 1. This compound Synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enhances Anti-Leukemic Effect of Anthracycline in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Enhances Anti-Leukemic Effect of Anthracycline in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Lethal Embrace: Dendrogenin A's Interaction with its Molecular Targets Induces Cancer Cell Demise
For Immediate Release
A groundbreaking analysis of the naturally occurring cholesterol metabolite, Dendrogenin A (DDA), confirms its unique mechanism of action in selectively inducing lethal autophagy in cancer cells. This guide provides a comprehensive comparison of DDA's interaction with its molecular targets against other compounds, supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This compound, a first-in-class steroidal alkaloid, orchestrates a dual-pronged attack on cancer cells by engaging the Liver X Receptor β (LXRβ) and inhibiting the enzyme 3β-hydroxysteroid-Δ8,Δ7-isomerase (D8D7I). This coordinated action triggers a cascade of events culminating in the self-digestion and death of malignant cells, a process known as lethal autophagy.
A Tale of Two Targets: DDA's Unique Mechanism
This compound's anti-cancer activity stems from its ability to act as a selective LXR modulator (SLiM) and an enzyme inhibitor.
-
Liver X Receptor β (LXRβ) Activation: DDA is a partial agonist of LXRβ, a nuclear receptor that plays a crucial role in cholesterol homeostasis and inflammation.[1][2] Unlike canonical LXR agonists, DDA's engagement with LXRβ initiates a specific transcriptional program that upregulates genes essential for autophagy, including NR4A1, NR4A3, and LC3.[3] This targeted gene expression is a key driver of the lethal autophagic process in cancer cells.
-
Inhibition of 3β-hydroxysteroid-Δ8,Δ7-isomerase (D8D7I): DDA also inhibits D8D7I, an enzyme involved in the later stages of cholesterol biosynthesis.[4][5] This inhibition leads to the accumulation of the cholesterol precursor zymostenol, which further contributes to the induction of autophagy.[5]
This dual mechanism distinguishes DDA from conventional LXR agonists like TO901317 and GW3965, which do not induce lethal autophagy and, in some contexts, may even suppress it.
Performance in Focus: DDA vs. The Alternatives
The following tables provide a comparative overview of this compound's performance against other molecules targeting similar pathways.
| Compound | Molecular Target(s) | Mechanism of Action | Reported IC50 (Cell Viability) | Cell Lines |
| This compound (DDA) | LXRβ (partial agonist), D8D7I (inhibitor), Cholesterol Epoxide Hydrolase (inhibitor) | Induces lethal autophagy | 3.3 µM (median) | Acute Myeloid Leukemia (AML) patient samples |
| AT-101 ((-)-gossypol) | Bcl-2 family proteins (inhibitor) | Induces apoptosis in apoptosis-proficient cells and lethal mitophagy in apoptosis-deficient cells | Not specified | Glioblastoma (GBM) |
| Autophagy inducer 3 | Autophagy induction | Induces lethal autophagy | 1.86 - 4.46 µM | Colon cancer cell lines (COLO-205, LOVO, HT-29, DLD-1, SW48, SW-620)[6] |
| Chloroquine | Lysosomal function (inhibitor) | Late-stage autophagy inhibitor | >10 µM (in most cancer cell lines) | Various |
| TO901317 | LXRα/β (agonist) | Does not induce lethal autophagy | Not applicable for lethal autophagy | Various |
| GW3965 | LXRα/β (agonist) | Does not induce lethal autophagy | Not applicable for lethal autophagy | Various |
Table 1: Comparative Performance of this compound and Alternative Compounds.
| Target | This compound (DDA) | Alternative Ligands |
| LXRβ | Partial agonist; induces a specific gene expression profile leading to lethal autophagy. | TO9013117 & GW3965: Full agonists; do not induce lethal autophagy. |
| D8D7I | Inhibitor; contributes to autophagy induction. | Not a primary target for most other LXR agonists. |
| Cholesterol Epoxide Hydrolase (ChEH) | Potent inhibitor (IC50: 72 - 284 nM). | Not a primary target for most other LXR agonists. |
Table 2: Differential Interaction of this compound with its Molecular Targets.
Visualizing the Molecular Mayhem: Signaling Pathways and Workflows
To better understand the intricate processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
DDA Signaling Pathway
Experimental Workflow
Delving into the Data: Experimental Protocols
The following are summaries of the key experimental protocols used to validate the interaction of this compound with its molecular targets.
LXRβ Competitive Binding Assay
This assay is designed to determine the binding affinity of DDA to LXRβ.
-
Principle: A known high-affinity radiolabeled ligand for LXRβ is incubated with the receptor in the presence of varying concentrations of unlabeled DDA. The ability of DDA to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Ki).
-
Procedure:
-
The ligand-binding domain of human LXRβ is expressed and purified.
-
A constant concentration of a radiolabeled LXRβ agonist (e.g., [3H]TO901317) is incubated with the purified LXRβ protein.
-
Increasing concentrations of unlabeled DDA are added to the incubation mixture.
-
After incubation, the bound and free radiolabeled ligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The data is analyzed using non-linear regression to determine the IC50 of DDA, from which the Ki can be calculated.
-
3β-hydroxysteroid-Δ8,Δ7-isomerase (D8D7I) Inhibition Assay
This assay measures the inhibitory effect of DDA on the enzymatic activity of D8D7I.
-
Principle: The activity of D8D7I is determined by measuring the conversion of its substrate to product in the presence and absence of DDA.
-
Procedure:
-
Microsomes containing D8D7I are prepared from a suitable source (e.g., liver tissue or cells overexpressing the enzyme).
-
The microsomal preparation is incubated with a radiolabeled substrate of D8D7I (e.g., [14C]zymostenol).
-
Varying concentrations of DDA are included in the incubation mixture.
-
The reaction is stopped, and the lipids are extracted.
-
The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radioactivity in the substrate and product spots/peaks is quantified to determine the percentage of substrate conversion.
-
The IC50 value for DDA is calculated from the dose-response curve.
-
Cholesterol Epoxide Hydrolase (ChEH) Activity Assay
This fluorometric assay quantifies the inhibition of ChEH by DDA.
-
Principle: A non-fluorescent substrate of ChEH is converted into a fluorescent product by the enzyme. The inhibition of this reaction by DDA leads to a decrease in the fluorescent signal.
-
Procedure:
-
Cell or tissue lysates containing ChEH are prepared.
-
The lysate is incubated with a fluorogenic ChEH substrate.
-
The reaction is carried out in the presence of varying concentrations of DDA.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence curve.
-
The IC50 value for DDA is determined by plotting the reaction rate against the DDA concentration.
-
Autophagy Quantification by Western Blot
This method is used to assess the induction of autophagy by measuring the levels of key autophagy marker proteins.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to autophagosome membranes. The p62/SQSTM1 protein is a selective autophagy substrate that is degraded in autolysosomes. Therefore, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Procedure:
-
Cancer cells are treated with DDA for a specified period.
-
Total cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for LC3 and p62, followed by incubation with a secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
The band intensities are quantified, and the LC3-II/LC3-I ratio and p62 levels are calculated.
-
Conclusion
This compound represents a promising new class of anti-cancer agent with a unique mechanism of action. By selectively targeting LXRβ and D8D7I, DDA triggers lethal autophagy in cancer cells, a mode of cell death that is distinct from that induced by conventional chemotherapeutics and other LXR agonists. The data presented in this guide underscore the potential of DDA as a novel therapeutic strategy and provide a framework for further investigation into its clinical application. The detailed experimental protocols offer a valuable resource for researchers seeking to validate and expand upon these findings.
References
- 1. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome‐enriched vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome-enriched vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NR1H/liver X receptor with this compound differentiates tumor cells to activate a new secretory pathway releasing immunogenic anti-tumor vesicles enriched in LC3-II-associated exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Dendrogenin A and Classical Neurotrophic Factors in Promoting Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurogenic potential of Dendrogenin A (DDA), a recently discovered endogenous steroidal alkaloid, against well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to offer an objective resource for advancing neuroregenerative research.
At a Glance: Comparative Efficacy of Neurogenic Compounds
The following tables provide a summary of the neurogenic and neurotrophic effects of this compound and classical neurotrophic factors. It is important to note that direct comparative studies for this compound against BDNF, NGF, and GDNF are limited. The data presented here are compiled from various studies and should be interpreted with consideration of the different experimental conditions.
| Compound | Assay Type | Cell Type | Concentration | Observed Effect |
| This compound | Neural Stem Cell Proliferation | Adult Mouse Neural Stem Cells | Not Specified | Potent proliferative effects observed[1] |
| Neurite Outgrowth | Adult Mouse Neurospheres | Not Specified | Induced neuronal outgrowth[1] | |
| BDNF | Neurite Outgrowth | PC12 cells (TrkB-expressing) | Not Specified | Induces longer and thicker neurites compared to NGF |
| Neuronal Survival | Primary Sensory Neurons | 50 ng/mL | Supports neuronal survival[2] | |
| NGF | Neurite Outgrowth | PC12 cells | 50-100 ng/mL | Optimal concentration for inducing neurite outgrowth[3][4] |
| Neuronal Differentiation | PC12 cells | 50 ng/mL | ~60% of cells display neurites after 6-8 days[3] | |
| GDNF | Neuronal Survival | Dopaminergic Neurons | 50 ng/mL | Increases survival of TH-positive neurons |
| Neuronal Survival | Primary Sensory Neurons | 50 ng/mL | Increased total neuron number by 3.4-fold and TH+ neuron number by 6.9-fold[2] |
Delving into the Mechanisms: Signaling Pathways
The neurogenic effects of these compounds are mediated by distinct signaling pathways, leading to the activation of downstream targets that regulate neuronal proliferation, differentiation, and survival.
This compound Signaling Pathway
This compound is known to be a partial agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol homeostasis and has been implicated in neurogenesis.[5][6] The binding of DDA to LXR is thought to modulate the expression of target genes involved in neuronal differentiation and survival.
Neurotrophic Factor Signaling Pathways
BDNF, NGF, and GDNF primarily signal through receptor tyrosine kinases (RTKs) on the cell surface. BDNF and NGF bind to Tropomyosin receptor kinase (Trk) receptors (TrkB and TrkA, respectively), while GDNF binds to the GDNF family receptor α (GFRα) which then recruits the RET receptor tyrosine kinase. Activation of these receptors triggers several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neurogenic potential of the compared compounds.
Neural Stem Cell (NSC) Proliferation Assay (BrdU Incorporation)
This assay quantifies the proliferation of NSCs by measuring the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.
Workflow:
Detailed Protocol:
-
Cell Culture: Plate neural stem cells at a suitable density in appropriate culture vessels.
-
BrdU Labeling: Add BrdU solution to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.[7]
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[8]
-
DNA Denaturation: Wash the cells with PBS and then incubate with 2N HCl for 30 minutes at 37°C to denature the DNA. Neutralize the acid by washing with 0.1 M borate buffer (pH 8.5).[7]
-
Blocking: Wash the cells with PBS and block with a solution containing 10% normal goat serum and 0.1% Triton X-100 in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against BrdU overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[8]
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
Neurite Outgrowth Assay in PC12 Cells
This assay is a widely used method to assess the potential of compounds to induce neuronal differentiation, characterized by the extension of neurites.[9]
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate PC12 cells at a density of 1 x 10^4 cells/well in a 24-well plate coated with collagen.[10]
-
Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., DDA, NGF, BDNF) at various concentrations.[10]
-
Incubation: Incubate the cells for 24 to 72 hours to allow for neurite outgrowth.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Quantification:
-
Manual Measurement: Under a phase-contrast microscope, a cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Calculate the percentage of differentiated cells from at least 100 cells per well.[10]
-
Automated Image Analysis: For more detailed analysis, cells can be stained for neuronal markers like β-III tubulin and imaged. Automated software can then be used to quantify various parameters such as total neurite length, number of neurites per cell, and number of branch points.
-
Immunocytochemistry for Neuronal Markers
This protocol allows for the visualization and identification of differentiated neurons through the detection of specific neuronal proteins, such as β-III tubulin (a marker for immature and mature neurons).
Workflow:
Detailed Protocol:
-
Cell Preparation: Culture cells on coverslips and treat them with the desired compounds to induce differentiation.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[8]
-
Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes. Block non-specific binding sites by incubating with a blocking solution (e.g., 5-10% normal goat serum in PBS) for 1 hour.[8]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., rabbit anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[8]
-
Counterstaining and Mounting: Wash the cells three times with PBS and then counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Conclusion
This compound presents a promising new avenue for neuroregenerative therapies, demonstrating the ability to promote the proliferation of neural stem cells and induce neuronal outgrowth.[1] Its mechanism of action, likely mediated through the Liver X Receptor, distinguishes it from classical neurotrophic factors like BDNF, NGF, and GDNF, which primarily act through receptor tyrosine kinases.
While direct quantitative comparisons are not yet available in the literature, this guide provides a framework for such future investigations. The detailed protocols and signaling pathway diagrams offered here serve as a valuable resource for researchers aiming to further elucidate the neurogenic potential of this compound and benchmark its efficacy against established neurotrophic factors. Further studies are warranted to establish dose-response relationships and directly compare the potency of this compound with other neurotrophic agents in standardized assays. Such research will be critical for advancing DDA towards potential therapeutic applications in neurodegenerative diseases and nerve injury.
References
- 1. The novel steroidal alkaloids this compound and B promote proliferation of adult neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain-Derived Neurotrophic Factor and Glial Cell Line-Derived Neurotrophic Factor Are Required Simultaneously for Survival of Dopaminergic Primary Sensory Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mbl.edu [mbl.edu]
- 8. bit.bio [bit.bio]
- 9. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Safe Disposal of Dendrogenin A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Dendrogenin A (DDA), a steroidal alkaloid with potential applications in cancer and neurological research.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of a compound is fundamental to its safe handling and disposal. This compound is a solid at room temperature and its key identifiers and properties are summarized below.[4][5]
| Property | Value |
| CAS Number | 1191043-85-2[4][5][6] |
| Molecular Formula | C₃₂H₅₅N₃O₂[4][5][6] |
| Molecular Weight | 513.8 g/mol [4][5][6] |
| Appearance | Solid[4] |
| Synonyms | DDA, (3β,5α,6β)-6-[[2-(1H-imidazol-5-yl)ethyl]amino]-cholestane-3,5-diol[4][6] |
Hazard Identification and Safety Precautions
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture.[6] However, as with any laboratory chemical, appropriate safety measures should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use impervious gloves.
-
Body Protection: Wear a lab coat.
Handling:
-
Avoid inhalation of dust or aerosols.[6]
-
Prevent contact with skin and eyes.[6]
-
Use in a well-ventilated area.[6]
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of this compound. These are general guidelines and should be adapted to comply with local, state, and federal regulations.
1. Unused or Expired this compound (Solid Form):
-
Waste Characterization: Although not classified as hazardous, it is prudent to treat all chemical waste with caution.
-
Containment: Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the amount.
-
Disposal: Dispose of the container through your institution's chemical waste disposal program. Do not mix with other chemical waste unless explicitly permitted by your environmental health and safety (EHS) office.
2. Contaminated Labware and Debris (e.g., gloves, pipette tips, vials):
-
Segregation: Separate contaminated solid waste from non-contaminated waste.
-
Containment: Place all contaminated items in a designated, labeled waste bag or container.
-
Disposal: Dispose of as chemical waste through your institution's EHS-approved waste stream.
3. This compound Solutions:
-
Solvent Consideration: The disposal method for solutions will primarily depend on the solvent used (e.g., DMF, DMSO, Ethanol)[4]. The solvent is often the more hazardous component.
-
Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer, consult your local regulations. Small quantities may be permissible for drain disposal with copious amounts of water, but this must be verified with your institution's EHS.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated, labeled hazardous waste container for organic solvents. Never dispose of organic solvents down the drain.
4. Spill Management:
-
Small Spills (Solid):
-
Wear appropriate PPE.
-
Gently sweep or scoop the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled container for chemical waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Small Spills (Solution):
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collect the absorbent material and any contaminated items into a sealed, labeled container for chemical waste disposal.
-
Ventilate the area and wash the spill site once the cleanup is complete.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for this compound waste disposal.
References
- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C32H55N3O2 | CID 9806490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
